(3,4-Difluorophenyl)urea
説明
Structure
3D Structure
特性
IUPAC Name |
(3,4-difluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVNHNDOMDZASQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Activity of (3,4-Difluorophenyl)urea Derivatives in Medicinal Chemistry: A Technical Guide to Target Validation and Assay Workflows
As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter chemical motifs that serve as "privileged structures." Among these, the (3,4-difluorophenyl)urea moiety stands out. This technical guide synthesizes the mechanistic rationale, diverse biological applications, and field-validated experimental workflows for evaluating (3,4-difluorophenyl)urea derivatives across oncology, infectious disease, and inflammatory pathways.
Pharmacophore Rationale: Why the (3,4-Difluorophenyl)urea Motif?
From a medicinal chemistry perspective, the selection of a 3,4-difluorophenyl group attached to a urea core is rarely accidental. It is a deliberate engineering choice driven by three physicochemical pillars:
-
Hydrogen Bonding Geometry: The urea core acts as a bidentate hydrogen bond donor (via the two -NH groups) and a strong hydrogen bond acceptor (via the carbonyl oxygen). This allows it to mimic transition states in enzymatic cleavage or anchor deeply into receptor binding pockets[1].
-
Metabolic Stability: Replacing carbon-hydrogen (C-H) bonds with carbon-fluorine (C-F) bonds at the 3 and 4 positions of the phenyl ring blocks rapid cytochrome P450-mediated para-hydroxylation. The C-F bond is significantly stronger, extending the pharmacokinetic half-life of the compound.
-
Optimized Lipophilicity (clogP): Fluorine is highly electronegative but sterically small (similar in van der Waals radius to oxygen). The 3,4-difluoro substitution increases lipophilicity, enhancing cell membrane and blood-brain barrier (BBB) penetration—a critical requirement for central nervous system targets[2].
Anticancer Applications: Overcoming Glioblastoma Chemoresistance
Glioblastoma (GBM) is notoriously refractory to treatment. While patients initially respond to the DNA-alkylating agent Temozolomide (TMZ), resistance rapidly emerges via robust DNA repair mechanisms.
Recent structural activity relationship (SAR) analyses have identified diphenyl PFI-3 analogues containing the 3,4-difluorophenylurea moiety (such as compound 4c) as potent sensitizers for TMZ[3]. These derivatives target the bromodomain of the BRG1 subunit within the SWI/SNF chromatin remodeling complex. By inhibiting BRG1, the chromatin remains condensed, physically preventing DNA repair enzymes from accessing TMZ-induced lesions, thereby shunting the cell toward apoptosis[4].
Fig 1. Mechanism of BRG1 inhibition by 3,4-difluorophenylurea analogs sensitizing GBM cells to TMZ.
Antibacterial Applications: Targeting Peptidoglycan Biosynthesis
The rise of antimicrobial resistance (AMR), particularly in Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), necessitates novel mechanisms of action. The bacterial Mur ligase enzymes (MurA-F) are highly conserved and essential for peptidoglycan cell-wall biosynthesis.
Phenyl thiazolyl urea derivatives, specifically those incorporating the 3,4-difluorophenyl group (e.g., 3,4-difluorophenyl 5-cyanothiazolylurea), have demonstrated potent, balanced antibacterial activity against both Gram-positive and Gram-negative bacteria (such as E. coli)[5]. The urea core hydrogen-bonds with the active site residues of MurA/MurB, while the difluorophenyl group provides the exact steric bulk needed to displace native substrates without causing steric clash[6].
Anti-inflammatory & Antiviral Activity: sEH Inhibition
Human soluble epoxide hydrolase (sEH) regulates inflammation by degrading anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. Inhibiting sEH stabilizes EETs, offering a therapeutic avenue for hypertension, pain, and severe viral-induced inflammation.
Derivatives combining a massive lipophilic polycyclic fragment (like adamantane or bicyclo[2.2.1]heptane) with a 3,4-difluorophenylurea act as transition-state mimics for sEH[7]. The adamantyl group fills the hydrophobic catalytic tunnel, while the urea nitrogen atoms donate hydrogen bonds to the catalytic residues (Tyr383, Tyr466), yielding IC50 values in the low nanomolar range[8].
Validated Experimental Workflows
To ensure trustworthiness and reproducibility, I have detailed the self-validating protocols we use to screen these compounds. Do not merely execute these steps; understand the causality behind them.
Protocol A: MurA Ligase Enzyme Inhibition Assay (Malachite Green Method)
Causality: MurA catalyzes the transfer of enolpyruvate from phosphoenolpyruvate (PEP) to UDP-GlcNAc, releasing inorganic phosphate (Pi). Malachite green forms a complex with Pi, shifting absorbance to 650 nm, allowing direct quantification of enzyme turnover.
-
Compound Preparation: Serially dilute the 3,4-difluorophenylurea derivative in 100% DMSO. Crucial: Keep final assay DMSO concentration below 5% to prevent enzyme denaturation.
-
Pre-Incubation: In a 96-well plate, combine 50 mM HEPES buffer (pH 7.4), purified recombinant MurA enzyme (10 nM), and the inhibitor. Incubate at 37°C for 15 minutes. Causality: This allows the compound to reach equilibrium binding in the active site before substrate competition occurs.
-
Reaction Initiation: Add 100 μM UDP-GlcNAc and 100 μM PEP to initiate the reaction. Incubate for 30 minutes at 37°C.
-
Quenching & Detection: Add 40 μL of Malachite Green reagent (0.03% malachite green, 0.2% ammonium molybdate, 0.05% Triton X-100 in 1N HCl). The low pH instantly quenches the enzymatic reaction.
-
Validation & Readout: Read absorbance at 650 nm using a microplate reader.
-
Self-Validation System: Always include a "No Enzyme" control (background Pi) and a "Vehicle" control (100% activity). Calculate the Z'-factor; an assay is only valid if Z' > 0.5.
-
Fig 2. High-throughput screening workflow for evaluating MurA ligase inhibition.
Protocol B: TMZ Sensitization & Cell Viability Assay (Glioblastoma)
Causality: Standard MTT assays only measure metabolic activity, which can be confounded by cytostatic effects. Measuring histone-complexed DNA fragments via ELISA specifically quantifies apoptotic cell death.
-
Cell Seeding: Seed LN229 GBM cells at 5,000 cells/well in a 96-well plate. Allow 24h for attachment.
-
Co-Treatment: Treat cells with the PFI-3 analog (20 μM) and TMZ (200 μM).
-
Self-Validation System: Include Vehicle, TMZ-only, and Analog-only arms. This proves synergistic sensitization rather than additive generalized toxicity[2].
-
-
Incubation: Incubate for 72h. Causality: DNA alkylation by TMZ requires multiple cell cycles to trigger replication fork collapse and subsequent apoptosis.
-
ELISA Readout: Lyse cells and transfer supernatants to a streptavidin-coated plate. Add biotinylated anti-histone and peroxidase-conjugated anti-DNA antibodies. Quantify absorbance at 405 nm.
Quantitative Data Summary
The following table summarizes the biological efficacy of key 3,4-difluorophenylurea derivatives across different therapeutic areas based on the cited literature:
| Compound Class | Specific Target | Primary Indication | Representative Compound | Key Efficacy Metric |
| Diphenyl PFI-3 Analogues | BRG1 Bromodomain (SWI/SNF) | Glioblastoma (GBM) | Compound 4c | Sensitizes LN229 cells to TMZ-induced apoptosis[3] |
| Phenyl Thiazolyl Ureas | MurA / MurB Ligases | Bacterial Infection (MRSA, E. coli) | Compound 3p / 28 | Balanced Gram(+)/(-) MIC; active against resistant strains[5] |
| Adamantyl Ureas | Soluble Epoxide Hydrolase (sEH) | Inflammation / Hypertension | Compound 5e | IC50 in the 0.5–4.0 nmol/L range[8] |
| Bicyclo[2.2.1]heptyl Ureas | RNA Virus Replication | Viral Infection | Compound 4f | Significant reduction in viral replication rates[7] |
References
- Source: Pharmaceuticals (MDPI)
- Title: Phenyl thiazolyl urea and carbamate derivatives as new inhibitors of bacterial cell-wall biosynthesis Source: Bioorganic & Medicinal Chemistry Letters / PubChem URL
- Title: Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments Source: Russian Journal of Organic Chemistry / ResearchGate URL
Sources
- 1. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermodynamic Solubility Profile of (3,4-Difluorophenyl)urea
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the thermodynamic solubility profile of (3,4-Difluorophenyl)urea. The principles and methodologies detailed herein are grounded in established scientific practices to ensure data integrity and reproducibility, which are critical for advancing pharmaceutical development.
Executive Summary: The Critical Role of Thermodynamic Solubility
In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, thermodynamic solubility is a cornerstone for predicting a drug's in vivo performance. Low aqueous solubility can significantly hinder absorption, leading to poor bioavailability and, ultimately, therapeutic failure.[1] For (3,4-Difluorophenyl)urea, a molecule of interest in medicinal chemistry, characterizing its thermodynamic solubility is not merely a data point but a critical step in its journey from a promising candidate to a viable therapeutic agent. This guide delineates the theoretical underpinnings and provides a robust, field-proven protocol for the accurate determination of the thermodynamic solubility of (3,4-Difluorophenyl)urea.
Theoretical Framework: Understanding the Fundamentals of Solubility
Thermodynamic solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with an excess of the solid solute.[2][3] This equilibrium is a dynamic state where the rate of dissolution of the solid into the solution equals the rate of recrystallization from the solution.[2] Several factors influence this equilibrium, including the compound's intrinsic properties and the characteristics of the solvent system.
Physicochemical Properties of (3,4-Difluorophenyl)urea
-
pKa (Acid Dissociation Constant): Urea itself is a very weak base with a pKa of approximately 0.1. The presence of the electron-withdrawing difluorophenyl group is expected to further decrease the basicity of the urea functional group. Therefore, for practical purposes in the physiological pH range, (3,4-Difluorophenyl)urea can be considered a neutral compound. This has significant implications for its solubility, as it is not expected to exhibit pH-dependent solubility in the range of 1.2 to 6.8, as recommended by ICH guidelines for biopharmaceutics classification.[4][5]
-
logP (Octanol-Water Partition Coefficient): The logP value is a measure of a compound's lipophilicity. The difluorophenyl group will contribute to the lipophilicity of the molecule. Based on computational models and data for similar fluorinated phenylureas, the logP of (3,4-Difluorophenyl)urea is estimated to be in the range of 2.0 to 3.0. This moderate lipophilicity suggests that the compound may have a balance of properties conducive to membrane permeability but also indicates that its aqueous solubility might be limited.
The Henderson-Hasselbalch Equation and Its Relevance
For ionizable compounds, the Henderson-Hasselbalch equation is a fundamental tool for predicting the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of a drug.[6][7] This relationship directly impacts solubility, as the ionized form of a compound is generally more water-soluble than its un-ionized counterpart.[7][8]
Given that (3,4-Difluorophenyl)urea is predicted to be a neutral compound within the physiological pH range, the Henderson-Hasselbalch equation has limited direct applicability to its solubility profile in this range. However, understanding this principle is crucial for any drug development program, as many drug candidates are weak acids or bases.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[2][9] This section provides a detailed, step-by-step protocol for applying this method to (3,4-Difluorophenyl)urea.
Experimental Workflow Diagram
Caption: Shake-Flask Method Workflow for Thermodynamic Solubility Determination.
Detailed Experimental Protocol
3.2.1 Materials and Reagents
-
(3,4-Difluorophenyl)urea (solid, purity >99%)
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Fasted State Simulated Intestinal Fluid (FaSSIF)[10][11][12]
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (for mobile phase)
-
Glass vials with screw caps
-
Shaking incubator capable of maintaining 37°C
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector
-
Analytical balance
3.2.2 Step-by-Step Procedure
-
Preparation of Solubility Media: Prepare all aqueous solubility media (PBS, SGF, FaSSIF, FeSSIF) according to standard protocols.
-
Sample Preparation: Add an excess amount of solid (3,4-Difluorophenyl)urea to pre-labeled glass vials. A general guideline is to add enough compound so that a visible amount of solid remains at the end of the experiment.
-
Addition of Media: Add a known volume of each solubility medium to the respective vials.
-
Equilibration: Securely cap the vials and place them in a shaking incubator set at 37°C. Agitate the samples at a constant speed for 24 to 48 hours to ensure equilibrium is reached.[1][13] It is advisable to take samples at intermediate time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau, signifying equilibrium.
-
Phase Separation: After the incubation period, remove the vials and allow the undissolved solid to settle for at least 2 hours.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Sample Dilution: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the analytical method.
-
Analytical Quantification: Analyze the diluted samples using a validated HPLC-UV method.
Analytical Method: HPLC-UV
A reverse-phase HPLC method with UV detection is a robust and widely used technique for the quantification of small molecules like (3,4-Difluorophenyl)urea.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis spectral analysis of (3,4-Difluorophenyl)urea (typically around 254 nm for aromatic compounds).
-
Quantification: Generate a standard curve using known concentrations of (3,4-Difluorophenyl)urea. The concentration of the compound in the solubility samples is then determined by interpolation from this curve.
Data Presentation and Interpretation
The results of the thermodynamic solubility study should be presented in a clear and concise manner to facilitate comparison and interpretation.
Solubility Data Table
| Solubility Medium | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (mM) |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | [Insert experimental value] | [Insert calculated value] |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | [Insert experimental value] | [Insert calculated value] |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 37 | [Insert experimental value] | [Insert calculated value] |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | [Insert experimental value] | [Insert calculated value] |
Note: The molar concentration can be calculated using the molecular weight of (3,4-Difluorophenyl)urea.
Interpretation of Results
The solubility data will provide critical insights into the potential in vivo behavior of (3,4-Difluorophenyl)urea.
-
pH-Independence: As (3,4-Difluorophenyl)urea is expected to be a neutral molecule, its solubility should be largely independent of pH in the physiological range. Significant variations in solubility across the different pH media may suggest interactions with buffer components or other excipients.
-
Biorelevant Media: Solubility in FaSSIF and FeSSIF provides a more realistic prediction of in vivo solubility compared to simple buffers.[10][12][14] An increase in solubility in these media, particularly FeSSIF, would suggest that the presence of bile salts and lipids in the gut could enhance the dissolution and absorption of the compound. This is a critical consideration for understanding potential food effects on bioavailability.
Self-Validating Systems and Scientific Integrity
To ensure the trustworthiness of the generated data, the experimental protocol must incorporate self-validating elements.
-
Equilibrium Confirmation: As mentioned, sampling at multiple time points (e.g., 24h and 48h) is essential to demonstrate that a true equilibrium has been reached. The solubility values should be consistent at these later time points.
-
Mass Balance: Although not always performed, a mass balance calculation can provide an additional layer of validation. This involves quantifying the amount of undissolved solid remaining at the end of the experiment and comparing it to the initial amount added.
-
Purity Assessment: The purity of the (3,4-Difluorophenyl)urea used in the study should be confirmed by a suitable analytical method (e.g., HPLC, NMR) to ensure that impurities are not influencing the solubility measurement.
-
Method Validation: The analytical method used for quantification (HPLC-UV) must be validated according to ICH guidelines (Q2(R1)) for parameters such as linearity, accuracy, precision, and specificity.
Conclusion: A Foundation for Rational Drug Development
A well-characterized thermodynamic solubility profile is a non-negotiable prerequisite for the rational development of any new chemical entity. For (3,4-Difluorophenyl)urea, the methodologies outlined in this guide provide a robust pathway to obtaining high-quality, reproducible solubility data. This information will be instrumental in guiding formulation strategies, predicting in vivo performance, and ultimately, de-risking the development process. By adhering to these principles of scientific integrity and experimental rigor, researchers can build a solid foundation for advancing promising molecules like (3,4-Difluorophenyl)urea through the development pipeline.
References
-
Interchim. (n.d.). Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Retrieved from [Link]
-
Biorelevant.com. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Retrieved from [Link]
-
Bhola, R., & Vaghani, H. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383. Retrieved from [Link]
-
Anselmo, R. M., & Welin, M. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(3), 6-11. Retrieved from [Link]
-
Klein, S. (2004). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS Journal, 6(3), e21. Retrieved from [Link]
-
Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Retrieved from [Link]
-
Jantratid, E., & Dressman, J. (2009). Instant FaSSIF and FeSSIF—Biorelevance Meets Practicality. Dissolution Technologies, 16(3), 22-26. Retrieved from [Link]
-
Votano, J. R., Parham, M., & Hall, L. H. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of medicinal chemistry, 49(23), 6802–6813. Retrieved from [Link]
-
Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Retrieved from [Link]
-
Liu, H., & Sabus, C. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of pharmaceutical sciences, 96(11), 3048–3059. Retrieved from [Link]
-
Cristofoletti, R., & Dressman, J. B. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 383. Retrieved from [Link]
-
Unknown. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Retrieved from [Link]
-
McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. In AccessPhysiotherapy. Retrieved from [Link]
-
Avdeef, A., Tsinman, O., Tsinman, K., & Sun, N. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2189–2201. Retrieved from [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers - Step 5. Retrieved from [Link]
-
International Council for Harmonisation. (2019, November 20). ICH Harmonised Guideline: Biopharmaceutics Classification System-Based Biowaivers M9. Retrieved from [Link]
-
Food and Drug Administration, Center for Drug Evaluation and Research. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]
-
European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]
-
Health Sciences Authority. (n.d.). ICH HARMONISED GUIDELINE BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS ICH M9. Retrieved from [Link]
Sources
- 1. WO2012015324A1 - Process for the synthesis of substituted urea compounds - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Urea - Wikipedia [en.wikipedia.org]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. diisocyanates.org [diisocyanates.org]
- 6. 1-(3,4-Difluorophenyl)-3-(1-phenyl-3-propan-2-ylpyrazol-5-yl)urea | C19H18F2N4O | CID 71812601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Urea, (3,4-dichlorophenyl)- | C7H6Cl2N2O | CID 16854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Urea, N-(diphenylmethyl)-N'-(4-fluorophenyl)- | C20H17FN2O | CID 788241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis routes of 3,4-Difluorophenol [benchchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. studylib.net [studylib.net]
- 13. N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. urea [chemister.ru]
Optimizing Kinase Selectivity: The (3,4-Difluorophenyl)urea Scaffold in Type II Inhibitor Design
Topic: Role of (3,4-Difluorophenyl)urea as a scaffold in kinase inhibitor design Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, Drug Discovery Scientists
Executive Summary
The (3,4-difluorophenyl)urea moiety represents a privileged substructure in the design of Type II kinase inhibitors . Unlike Type I inhibitors that target the active ATP-binding conformation (DFG-in), Type II inhibitors exploit the inactive (DFG-out) conformation, opening an allosteric hydrophobic pocket adjacent to the ATP site.
This guide analyzes the structural and physicochemical rationale for deploying the (3,4-difluorophenyl)urea scaffold. It details the scaffold’s role in establishing critical hydrogen bond networks with the conserved
Structural Biology & Mechanism of Action
The Type II Binding Mode
The primary utility of the urea scaffold is its ability to function as a rigid, bidirectional hydrogen bond linker. In the DFG-out conformation, the activation loop moves to expose a deep hydrophobic pocket. The urea moiety acts as the "anchor" that stabilizes this inactive state.
-
H-Bond Donor (NH): Interacts with the side chain carboxylate of the conserved Glutamate (Glu) in the
C-helix. -
H-Bond Acceptor (CO) / Donor (NH): Interacts with the backbone amide and side chain of the conserved Aspartate (Asp) of the DFG motif.
The Role of the 3,4-Difluoro Substitution
While the urea provides the anchor, the attached phenyl ring occupies the allosteric hydrophobic pocket. The specific selection of the 3,4-difluoro pattern is driven by three medicinal chemistry vectors:
-
Metabolic Stability: The C4-position of the phenyl ring is a metabolic "hotspot" for CYP450-mediated hydroxylation. Fluorine substitution at C4 effectively blocks this metabolic soft spot without introducing the steric bulk of a chlorine or methyl group.
-
Electronic Tuning (Acidity): Fluorine atoms are highly electronegative. Placing them at the 3 and 4 positions pulls electron density from the aromatic ring, which in turn inductively withdraws density from the urea nitrogen atoms. This increases the acidity of the urea NH protons, potentially strengthening the critical hydrogen bond to the Glu residue.
-
Shape Complementarity: The atomic radius of fluorine (1.47 Å) is a bioisostere of hydrogen (1.20 Å), unlike the bulkier chlorine (1.75 Å) or trifluoromethyl groups. This allows the 3,4-difluorophenyl group to fit into tighter hydrophobic pockets where larger "Sorafenib-like" tails (3-CF3, 4-Cl) might clash sterically.
Interaction Map (DOT Visualization)
Figure 1: Interaction map showing the dual H-bond anchor role of the urea and the hydrophobic occupation of the 3,4-difluorophenyl tail.
Medicinal Chemistry: SAR & Properties
The following table compares the 3,4-difluorophenyl moiety against other common Type II kinase inhibitor "tails."
| Substituent Pattern | Steric Bulk | Lipophilicity (LogP contribution) | Metabolic Stability | Electronic Effect ( | Typical Application |
| 3,4-Difluoro | Low (H-mimic) | Moderate | High (C4 blocked) | Strong e- withdrawing | Tight pockets; Potency optimization |
| 4-Chloro-3-CF3 | High | High | High | Strong e- withdrawing | VEGFR/Raf (Sorafenib); Broad spectrum |
| Unsubstituted | Lowest | Low | Low (C4 oxidation) | Neutral | Initial Hits (rarely optimized) |
| 3-Ethynyl | Moderate | Moderate | Moderate | Weak e- withdrawing | EGFR (Erlotinib analogs) |
Key Insight: The 3,4-difluoro motif is often superior when Ligand Efficiency (LE) is a priority. While the 3-CF3 group provides massive hydrophobic binding energy, it adds significant molecular weight and lipophilicity, often pushing compounds into poor solubility space. The 3,4-difluoro motif offers a "leaner" alternative.
Experimental Protocols
Chemical Synthesis: Isocyanate Coupling
The most robust method for installing the (3,4-difluorophenyl)urea scaffold is the reaction of an aromatic amine with 3,4-difluorophenyl isocyanate. This method is preferred over triphosgene-mediated coupling for small-scale library generation due to cleaner reaction profiles.
Protocol: Synthesis of 1-(3,4-difluorophenyl)-3-(aryl)urea
Reagents:
-
Amine Partner (
): 1.0 equiv (e.g., 4-((pyridin-4-yloxy)methyl)aniline for VEGFR models). -
Isocyanate: 3,4-Difluorophenyl isocyanate (1.1 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base: Triethylamine (TEA) (optional, 1.5 equiv if amine is a salt).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the amine partner (
, 1.0 mmol) in anhydrous DCM (5 mL). -
Addition: Cool the solution to 0°C. Add 3,4-difluorophenyl isocyanate (1.1 mmol) dropwise via syringe over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via LC-MS (Target mass:
). -
Workup:
-
Scenario A (Precipitate forms): Many urea products precipitate from DCM. Filter the solid, wash with cold DCM (2 x 5 mL) and diethyl ether (2 x 10 mL).
-
Scenario B (Soluble): Concentrate the solvent. Redissolve in EtOAc, wash with 1N HCl (to remove unreacted amine), saturated
, and brine.
-
-
Purification: Recrystallization from MeOH/EtOAc or Flash Chromatography (Gradient: 0-10% MeOH in DCM).
Self-Validating Checkpoint:
-
1H NMR Diagnostic: Look for the Urea NH protons. They typically appear as two distinct singlets (or broad peaks) in the downfield region (
8.5 – 9.5 ppm in DMSO- ). The splitting pattern of the 3,4-difluorophenyl ring will show a characteristic multiplet at 7.1 – 7.5 ppm.
Synthesis Workflow Diagram
Figure 2: Standard workflow for urea formation via isocyanate coupling.
Biological Evaluation: Kinase Inhibition Assay
To validate the efficacy of the scaffold, a FRET-based enzymatic assay is recommended.
Protocol: TR-FRET Kinase Assay (e.g., for p38 MAPK or VEGFR)
Principle: Detects the phosphorylation of a specific peptide substrate labeled with a fluorophore. The binding of the inhibitor prevents phosphorylation, reducing the FRET signal between the Europium-labeled antibody (donor) and the phosphorylated product acceptor.
Materials:
-
Kinase: Recombinant human p38
or VEGFR2 (0.1–1 nM final). -
Substrate: Biotinylated peptide (e.g., ULight-labeled).
-
ATP:
concentration (critical for Type II competitive analysis). -
Inhibitor: Serial dilution of the (3,4-difluorophenyl)urea compound in DMSO.
Procedure:
-
Plate Prep: Dispense 50 nL of inhibitor (100x stock) into a 384-well low-volume white plate.
-
Enzyme Mix: Add 2.5
L of Kinase buffer (50 mM HEPES pH 7.5, 10 mM , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 min (allows Type II inhibitors to induce/stabilize DFG-out conformation). -
Substrate Start: Add 2.5
L of ATP/Substrate mix. -
Incubation: Incubate at RT for 60 min.
-
Detection: Add 5
L of EDTA/Eu-Antibody detection mix to stop the reaction. -
Read: Measure TR-FRET signal (Excitation: 320 nm; Emission: 615 nm / 665 nm).
Data Analysis:
Calculate
Case Study: Optimization of p38 MAPK Inhibitors
In the development of p38 MAPK inhibitors, the transition from a simple phenyl urea to a 3,4-difluorophenyl urea has been documented to improve potency and cellular activity.
- nM.
-
Optimization: 1-(3,4-difluorophenyl)-3-(...)-urea.
nM. -
Mechanism: The 3,4-difluoro ring fills the hydrophobic pocket defined by Thr106 (gatekeeper) and Phe169 (DFG), while the electron-withdrawing fluorines increase the H-bond strength to Glu71.
References
-
Structural Basis of Type II Inhibition
-
Urea Scaffold in Kinase Inhibitors
-
Fluorine in Medicinal Chemistry
-
Synthesis of Diaryl Ureas
-
p38 MAPK Inhibitor Design
Sources
- 1. BindingDB BDBM340034 1-(3,4-difluoro-phenyl)-3-{3-fluoro-4-[7-(5- methyl-1H-imidazol-2-yl)-1-oxo-2,3- dihydro-1H-isoindol-4-yl]-phenyl}-urea::US10604508, Compound 14::US11230539, Compound 14::US9758508, Compound 14 [w.bindingdb.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 6. highly potent inhibitor: Topics by Science.gov [science.gov]
- 7. Glioblastoma: Current Status, Emerging Targets, and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2013130976A1 - Serine/threonine kinase inhibitors - Google Patents [patents.google.com]
Metabolic Stability of 3,4-Difluoro Substitution on Urea Scaffolds
Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide
Executive Summary: The Fluorine Blockade Strategy
In medicinal chemistry, the urea linkage (
The 3,4-difluoro substitution pattern on the phenyl ring is a precision-engineered structural modification designed to:
-
Block Metabolic Soft Spots: Prevent CYP450-mediated hydroxylation at the para (C4) and meta (C3) positions.[2]
-
Mitigate Reactive Metabolite Formation: Preclude the formation of toxic quinone-imines by blocking the necessary
-hydroxylation precursor step. -
Modulate Lipophilicity: Increase
moderately to improve membrane permeability without compromising solubility to the extent of trifluoromethyl groups.
This guide details the mechanistic rationale, experimental validation, and data interpretation required to deploy this motif effectively.
Mechanistic Rationale
The Problem: Oxidative Liability of Phenyl Ureas
Unsubstituted phenyl ureas are rapidly cleared via Phase I oxidation. The electron-rich aromatic ring is a prime substrate for Cytochrome P450 (CYP) isoforms (primarily CYP3A4 and CYP2C9).[2]
-
Primary Route: Hydroxylation at the para-position (C4), followed by Phase II glucuronidation.
-
Secondary Route: Hydroxylation at the meta-position (C3).
-
Toxicity Risk: If the urea bond is cleaved (hydrolysis), the resulting aniline can be oxidized to a reactive quinone-imine, capable of covalent binding to hepatic proteins (idiosyncratic toxicity).
The Solution: 3,4-Difluoro Blockade
Substituting hydrogen with fluorine at the C3 and C4 positions introduces a "metabolic shield."
-
Bond Strength: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), rendering the C-F bond chemically inert to CYP radical abstraction mechanisms.
-
Electronic Deactivation: Fluorine is highly electronegative.[3] Two fluorine atoms deplete electron density from the
-system of the phenyl ring. Since CYP oxidation is an electrophilic attack, this electron-deficient ring is a poorer substrate for the heme-iron oxo species ( ).[2]
Visualization: Metabolic Blockade Mechanism[2]
Figure 1: Mechanistic comparison of CYP450 interaction with phenyl urea vs. 3,4-difluorophenyl urea.[2] The fluorine substitution effectively halts the catalytic cycle.
Experimental Protocol: Microsomal Stability Assay
To validate the stability conferred by the 3,4-difluoro motif, a comparative intrinsic clearance (
Protocol Design (Self-Validating)
This protocol includes internal controls (Testosterone for CYP3A4 activity) and a negative control (0 min incubation) to ensure system integrity.
Materials:
-
Human Liver Microsomes (20 mg/mL protein concentration).[2]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[2]
-
Test Compounds: 3,4-difluoro analog vs. non-fluorinated analog (1 µM final conc).
-
Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Pre-Incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 min.
-
Initiation: Add test compound (1 µM). Initiate reaction by adding NADPH regenerating system.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (Stop Solution). Vortex and centrifuge (4000 rpm, 10 min).
-
Analysis: Inject supernatant into LC-MS/MS.
LC-MS/MS Detection Parameters
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase: Gradient Water/Acetonitrile + 0.1% Formic Acid.
-
Transitions:
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the microsomal stability assay.
Data Analysis & Interpretation
Calculation of Intrinsic Clearance ( )
Plot the natural log of the percent remaining parent compound (
Comparative Data Evaluation
A successful 3,4-difluoro substitution should yield the following profile:
| Parameter | Phenyl Urea (Control) | 3,4-Difluorophenyl Urea | Interpretation |
| < 15 | > 60 | Significant stability improvement.[2] | |
| High (> 50 µL/min/mg) | Low (< 10 µL/min/mg) | Reduced hepatic extraction ratio.[2] | |
| Metabolites | +16 Da (Major peak) | +16 Da (Trace/None) | Blockade of aromatic hydroxylation.[2] |
| Lipophilicity ( | ~2.5 | ~2.9 | Slight increase; monitor solubility.[2] |
Case Study Evidence
In the development of Regorafenib (a fluorinated analog of Sorafenib), the introduction of fluorine on the central phenyl ring (specifically the 4-fluoro-3-trifluoromethyl motif, which shares the 3,4-disubstitution logic) significantly altered the metabolic profile compared to non-fluorinated congeners. The fluorine atom occupies the para position relative to the ether linkage, blocking oxidative dealkylation and ring hydroxylation, thereby extending the half-life and maintaining potency against VEGFR2.
Similarly, in the optimization of soluble epoxide hydrolase (sEH) inhibitors , 3,4-difluorophenyl urea derivatives demonstrated superior metabolic stability compared to their 4-chlorophenyl counterparts, as the C-F bond is resistant to the oxidative dechlorination often seen with chloro-substituents.
References
-
Purser, S., et al. (2008).[3] Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [2]
-
Wilhelm, S. M., et al. (2011). Regorafenib (BAY 73-4506): A new oral multikinase inhibitor...[1][2] International Journal of Cancer. [2]
-
Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [2]
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [2]
Sources
Technical Deep Dive: Lipophilicity Profiling of (3,4-Difluorophenyl)urea
This guide provides an in-depth technical analysis of the lipophilicity and LogP characteristics of (3,4-Difluorophenyl)urea , a critical pharmacophore in medicinal chemistry often utilized as a bioisostere or intermediate in kinase inhibitor development (e.g., Sorafenib analogs).
Executive Summary
Compound: (3,4-Difluorophenyl)urea Core Pharmacophore: Urea linker with an electron-deficient aromatic ring. Critical Parameter: LogP (Partition Coefficient).[1][2] Significance: The 3,4-difluoro substitution pattern is a strategic medicinal chemistry motif. It modulates lipophilicity (increasing LogP relative to the parent phenylurea) while blocking metabolic oxidation at the para-position. This guide details the physicochemical baseline, predictive data, and validated experimental protocols for determining its lipophilicity.[3]
Part 1: Molecular Architecture & Physicochemical Baseline
To understand the lipophilicity of this compound, one must analyze the competing forces within its structure: the hydrophilic urea "head" and the lipophilic, fluorinated "tail."
Structural Analysis[4][5]
-
Urea Moiety (
): Acts as a dual hydrogen bond donor (2 H-bonds) and acceptor (1 H-bond). This fragment is highly polar, driving water solubility and lowering LogP. -
3,4-Difluorophenyl Ring: The introduction of two fluorine atoms creates a strong inductive effect (
).-
Lipophilicity Impact: Unlike chlorine or bromine, fluorine is unique; it increases lipophilicity relative to hydrogen but maintains a small steric profile.
-
Electronic Impact: The electron-withdrawing nature of the fluorines decreases the pKa of the aniline-side nitrogen, making the urea proton more acidic and potentially influencing hydrogen bond strength with solvent water.
-
The "Fluorine Effect" on LogP
Replacing hydrogen with fluorine generally increases the LogP value (typically
Diagram 1: Structural & Electronic Influences on Lipophilicity
Caption: Interplay between the hydrophilic urea core and the lipophilic fluorinated ring determining the final partition coefficient.
Part 2: The Lipophilicity Matrix (Data)
Direct experimental values for this specific intermediate are often proprietary. However, using consensus modeling and validated proxy data (analogous structures), we can establish a high-confidence range.
Predicted vs. Analogous Data
| Compound | Structure | LogP (Experimental/Consensus) | Source/Proxy Basis |
| Phenylurea | 0.80 - 0.90 | Baseline (Parent) | |
| (4-Fluorophenyl)urea | 1.15 - 1.25 | Monosubstitution Effect | |
| (3,4-Difluorophenyl)urea | 1.35 - 1.75 | Target (Calculated) | |
| (3,4-Dichlorophenyl)urea | 2.80 - 2.95 | Chlorinated Analog (More Lipophilic) | |
| Diuron | (Herbicide Analog) | 2.68 | Reference Standard |
Interpretation: (3,4-Difluorophenyl)urea resides in the "Goldilocks Zone" (LogP 1–3) for oral drug delivery. It is sufficiently lipophilic to cross cell membranes (permeability) but retains enough polarity (via the urea) to maintain aqueous solubility in formulation.
Part 3: Experimental Methodologies
For definitive characterization, two OECD-compliant protocols are recommended. The choice depends on the stage of development (Screening vs. Regulatory Filing).
Method A: RP-HPLC Determination (OECD 117)
Best for: High-throughput screening, impurities, and scarce samples.
Principle: Lipophilicity correlates linearly with the logarithm of the capacity factor (
Protocol:
-
Column: C18 (Octadecyl-silica), capped.
-
Mobile Phase: Methanol/Water (75:25 v/v) or Acetonitrile/Water (isocratic). Buffered to pH 7.4 if pKa is a concern (though urea is neutral).
-
Reference Standards: Inject a calibration mix of 5–7 compounds with known LogP values spanning the expected range (e.g., Acetanilide, Acetophenone, Toluene, Naphthalene).
-
Calculation:
-
Measure retention time (
) of the test compound and dead time ( , using Thiourea). -
Calculate Capacity Factor:
-
Derive LogP from the calibration curve:
-
Diagram 2: HPLC LogP Determination Workflow
Caption: Workflow for deriving LogP via OECD 117 HPLC method using reference standards.
Method B: Shake-Flask Method (OECD 107)
Best for: Gold-standard validation and final physicochemical data packages.
Protocol:
-
Phase System: n-Octanol (water-saturated) and Water (octanol-saturated).
-
Equilibration: Dissolve the compound in the octanol phase. Add the water phase.[4][5]
-
Agitation: Shake mechanically for 24 hours at 25°C to reach equilibrium.
-
Separation: Centrifuge to separate phases completely (crucial to avoid micro-emulsions).
-
Quantification: Analyze the concentration in both phases using UV-Vis spectrophotometry (approx.
240-250 nm for phenylureas) or HPLC. -
Calculation:
Part 4: ADME Implications
The LogP of ~1.5 for (3,4-Difluorophenyl)urea has specific implications for drug development:
-
Membrane Permeability:
-
With a LogP > 1, the compound is sufficiently lipophilic to traverse the phospholipid bilayer via passive diffusion.
-
The 3,4-difluoro substitution improves permeability compared to the parent phenylurea (LogP < 1), which may suffer from paracellular transport limitations.
-
-
Metabolic Stability:
-
Metabolic Blocking: The primary metabolic route for phenylureas is often hydroxylation at the para position (C4). The C4-Fluorine blocks this site.
-
Oxidative Resistance: The C3-Fluorine further deactivates the ring toward CYP450-mediated oxidation, extending the half-life (
) compared to non-fluorinated analogs.
-
-
Solubility:
-
While fluorine increases lipophilicity, the urea group ensures the compound does not become "brick dust" (insoluble solid). It retains moderate aqueous solubility, aiding in formulation (e.g., suspension or co-solvent systems).
-
References
-
OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]
-
OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6145, Phenylurea. Retrieved from [Link]
- Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3–11. (Contextual grounding for Fluorine lipophilicity effects).
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616.
Sources
Methodological & Application
Application Notes and Protocols for the Coupling of 3,4-Difluorophenyl Isocyanate with Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of N-(3,4-Difluorophenyl) Ureas in Medicinal Chemistry
The formation of a urea linkage through the reaction of an isocyanate with an amine is a cornerstone of modern synthetic chemistry, particularly within the realm of drug discovery and development. The resulting substituted ureas are prevalent structural motifs in a multitude of biologically active molecules. The 3,4-difluorophenyl moiety, in particular, is a valuable pharmacophore. The two fluorine atoms can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins, by altering its electronic distribution and conformational preferences.
This guide provides a comprehensive overview of the reaction conditions for the coupling of 3,4-difluorophenyl isocyanate with a variety of primary and secondary amines. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to successfully synthesize N-(3,4-difluorophenyl) substituted ureas. We will delve into the underlying reaction mechanism, explore critical experimental parameters, provide detailed step-by-step protocols, and address common challenges in troubleshooting and purification.
The Underlying Chemistry: Mechanism and Reactivity
The reaction between an isocyanate and an amine proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen of the former isocyanate, yielding the stable urea linkage.
The reactivity of 3,4-difluorophenyl isocyanate is influenced by the electronic effects of the two fluorine atoms on the aromatic ring. Fluorine is a strongly electronegative atom, and its presence on the phenyl ring has two opposing electronic effects:
-
Inductive Effect (-I): The strong electronegativity of fluorine withdraws electron density from the aromatic ring through the sigma bonds. This inductive effect makes the isocyanate group more electrophilic and, therefore, more reactive towards nucleophiles like amines.
-
Mesomeric Effect (+M): The lone pairs on the fluorine atoms can be delocalized into the aromatic pi-system. This resonance effect donates electron density to the ring, which can slightly counteract the inductive withdrawal.
In the case of 3,4-difluorophenyl isocyanate, the inductive effect is generally considered to be the dominant factor, leading to a higher reactivity compared to the non-fluorinated phenyl isocyanate. This enhanced reactivity often allows for milder reaction conditions and faster reaction times.
Application Note: (3,4-Difluorophenyl)urea as a Strategic Intermediate in Next-Generation Pesticide Synthesis
Prepared by: Senior Application Scientist, Agrochemical Development Target Audience: Synthetic Chemists, Agronomists, and Drug/Agrochemical Development Professionals
Executive Summary & Mechanistic Rationale
In the modern agrochemical landscape, the strategic incorporation of fluorine atoms is a cornerstone of rational pesticide design. As a Senior Application Scientist, I frequently leverage (3,4-Difluorophenyl)urea as a privileged building block for synthesizing high-efficacy herbicides, insecticides, and fungicides.
The rationale for utilizing the 3,4-difluorophenyl moiety is rooted in its unique physicochemical contributions:
-
Electronic Modulation: The strong inductive electron-withdrawing effect of the two adjacent fluorine atoms significantly lowers the electron density of the aromatic ring. This increases the acidity (lowers the pKa) of the adjacent urea protons, transforming them into superior hydrogen-bond donors within the active sites of target enzymes[1].
-
Metabolic Stability: Fluorine substitution at the 3 and 4 positions blocks primary sites of oxidative metabolism by cytochrome P450 enzymes in target pests, extending the field half-life of the active ingredient.
-
Enhanced Lipophilicity: The di-fluoro substitution optimizes the partition coefficient (logP), ensuring superior penetration through the waxy cuticles of plant leaves or the chitinous exoskeletons of insects[2].
This application note details the synthetic workflows, mechanistic pathways, and self-validating protocols for converting (3,4-Difluorophenyl)urea into diverse, field-ready agrochemicals.
Agrochemical Applications & Pathway Visualizations
(3,4-Difluorophenyl)urea serves as the central node from which three major classes of pesticides are derived: Benzoylphenyl urea (BPU) insecticides, Pyrido[2,3-d]pyrimidine herbicides, and Oxadiazolyl-phenyl urea fungicides[2][3].
Fig 1: Synthetic workflow of (3,4-Difluorophenyl)urea into diverse agrochemical classes.
The Mechanism of Action: Chitin Biosynthesis Inhibition
When synthesized into a BPU insecticide, the 3,4-difluorophenyl derivative acts as a potent inhibitor of Chitin Synthase. The urea bridge forms critical bidentate hydrogen bonds with the enzyme's backbone, competitively blocking the binding of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc)[1].
Fig 2: Mechanism of action for BPU insecticides inhibiting chitin biosynthesis pathways.
Self-Validating Experimental Protocols
To ensure reproducibility and high yields, the following protocols have been engineered with built-in causality explanations and self-validation checkpoints.
Protocol A: Synthesis of 1-(2,6-difluorobenzoyl)-3-(3,4-difluorophenyl)urea (BPU Insecticide)
This protocol utilizes the acylation of (3,4-Difluorophenyl)urea to generate a highly active chitin synthesis inhibitor.
Reagents:
-
(3,4-Difluorophenyl)urea (1.0 eq, 10 mmol)
-
2,6-Difluorobenzoyl isocyanate (1.1 eq, 11 mmol)
-
Anhydrous Toluene (50 mL)
Step-by-Step Methodology:
-
Preparation: Suspend (3,4-Difluorophenyl)urea in 50 mL of anhydrous toluene in a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere.
-
Causality: Strict anhydrous conditions are mandatory. Any trace moisture will hydrolyze the highly reactive 2,6-difluorobenzoyl isocyanate into its corresponding unreactive amide, drastically reducing yields.
-
-
Addition: Cool the suspension to 0 °C using an ice bath. Add 2,6-difluorobenzoyl isocyanate dropwise over 15 minutes.
-
Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction, preventing the thermal dimerization of the isocyanate.
-
-
Reflux: Remove the ice bath and gradually heat the reaction mixture to reflux (110 °C) for 4 hours. The suspension will initially clear, followed by the precipitation of the product.
-
Self-Validation Checkpoint: Take a 50 µL aliquot, dilute in 1 mL Acetonitrile (MeCN), and analyze via LC-MS (ESI+). The reaction is deemed complete when the precursor peak (m/z 172 for the urea) is <1% relative to the product peak (m/z 355). If unreacted urea remains, add 0.05 eq of the isocyanate and reflux for an additional hour.
-
Isolation: Cool the mixture to room temperature, filter the white precipitate under vacuum, and wash with cold hexane (2 x 20 mL). Dry under high vacuum to afford the pure BPU insecticide.
Protocol B: Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione Herbicides
This protocol describes the intramolecular cyclization of an acyl urea intermediate derived from (3,4-Difluorophenyl)urea to form a Protoporphyrinogen oxidase (PPO) inhibitor[2].
Reagents:
-
2-chloro-N-((3,4-difluorophenyl)carbamoyl)nicotinamide intermediate (1.0 eq, 5 mmol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq, 7.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (30 mL)
Step-by-Step Methodology:
-
Deprotonation: Dissolve the acyl urea intermediate in anhydrous DMF at 0 °C. Slowly add NaH in small portions.
-
Causality: NaH acts as a strong, non-nucleophilic base to completely deprotonate the urea nitrogen. DMF is specifically chosen for its high dielectric constant, which solvates the sodium cation and leaves a highly reactive "naked" nitrogen anion, facilitating the subsequent intramolecular nucleophilic aromatic substitution (SNAr).
-
-
Cyclization: Stir the mixture at room temperature for 6 hours. The color will typically shift from pale yellow to deep orange as the conjugated pyrimidine ring forms.
-
Self-Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 2:1). The disappearance of the starting material spot (Rf ~0.3) and the appearance of a new, highly UV-active spot (Rf ~0.6) confirms successful cyclization.
-
Quenching & Extraction: Carefully quench the reaction by pouring it over 100 g of crushed ice. Acidify to pH 5 using 1M HCl to precipitate the product. Filter, wash with water, and recrystallize from ethanol.
Quantitative Data Summary
The table below summarizes the expected yields, target pathways, and in vitro efficacy metrics for the agrochemical derivatives synthesized from the (3,4-Difluorophenyl)urea intermediate[1][2][4].
| Agrochemical Class | Target Enzyme/Pathway | Representative Derivative | Avg. Synthesis Yield | In vitro Efficacy (EC50/IC50) |
| Insecticide | Chitin Synthase (Molting) | 1-(2,6-difluorobenzoyl)-3-(3,4-difluorophenyl)urea | 85 - 92% | 0.5 - 2.0 mg/L (against S. litura) |
| Herbicide | Protoporphyrinogen Oxidase (PPO) | 1-(3,4-difluorophenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4-dione | 75 - 80% | < 1 mM (against broadleaf weeds) |
| Fungicide | Fungal Cell Wall / Ergosterol | Oxadiazolyl-(3,4-difluorophenyl)urea | 68 - 75% | 2.5 - 15.0 mg/L (against B. cinerea) |
References
The mechanistic claims and structural rationales discussed in this application note are grounded in the following peer-reviewed literature and patent data:
- Insecticides Based on Differences in Metabolic Pathways Source: UR Scholarship Repository URL
- Fungicidal compositions Source: Justia Patents URL
- Source: PMC (nih.gov)
- Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides Source: MDPI URL
Sources
Application Note & Protocol: A Robust and Scalable Synthesis of (3,4-Difluorophenyl)urea via Aqueous Reaction with Potassium Cyanate
Abstract
This document provides a detailed protocol for the synthesis of (3,4-Difluorophenyl)urea, a key structural motif in numerous pharmacologically active compounds. The presented methodology leverages the reaction of 3,4-difluoroaniline with potassium cyanate in an acidic aqueous medium. This approach is notable for its operational simplicity, high yield, scalability, and adherence to greener chemistry principles by utilizing water as the primary solvent. We will elucidate the underlying reaction mechanism, provide a comprehensive, step-by-step experimental protocol, and detail the necessary safety precautions and analytical characterization techniques. This guide is intended for researchers and scientists in medicinal chemistry and drug development seeking a reliable method for the synthesis of N-aryl ureas.
Introduction and Significance
N-aryl urea moieties are privileged scaffolds in modern drug discovery, renowned for their ability to form critical hydrogen bond interactions with biological targets such as protein kinases. The specific compound, (3,4-Difluorophenyl)urea, and its derivatives are integral components of several potent enzyme inhibitors. The presence of the difluorinated phenyl ring can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic profile of a drug candidate.[1]
Traditional methods for urea synthesis often involve hazardous reagents like phosgene or isocyanates.[2][3] The reaction of an amine with potassium cyanate offers a safer and more practical alternative. This method proceeds through an in situ generated isocyanic acid intermediate, avoiding the need to handle highly toxic and moisture-sensitive reagents.[4][5] The protocol detailed herein has been optimized for simplicity and efficiency, making it suitable for both small-scale library synthesis and larger-scale production.[6]
Reaction Mechanism: The Role of Acid Catalysis
The synthesis of (3,4-Difluorophenyl)urea from 3,4-difluoroaniline and potassium cyanate proceeds via a well-established mechanism involving the nucleophilic addition of the amine to an isocyanic acid intermediate. The reaction is typically conducted in an acidic aqueous solution, where the acid plays a pivotal role in generating the reactive electrophile.[6][7]
The key steps are as follows:
-
Formation of Isocyanic Acid: Potassium cyanate (KOCN) is a stable salt. In the presence of an acid, such as hydrochloric acid (HCl), the cyanate anion (OCN⁻) is protonated to form cyanic acid (HOCN), which exists in equilibrium with its more reactive tautomer, isocyanic acid (HN=C=O).[4][8]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,4-difluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of isocyanic acid.
-
Proton Transfer: A subsequent proton transfer results in the formation of the stable (3,4-Difluorophenyl)urea product.
The overall transformation is efficient, with the product often precipitating directly from the aqueous reaction medium, which simplifies purification.
Caption: Reaction mechanism for urea formation.
Detailed Experimental Protocol
This protocol describes the synthesis of (3,4-Difluorophenyl)urea on a 20 mmol scale.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier |
| 3,4-Difluoroaniline | 129.11 | ≥99% | Standard Supplier |
| Potassium Cyanate (KOCN) | 81.12 | ≥96% | Standard Supplier |
| Hydrochloric Acid (HCl) | 36.46 | 37% (w/w), ACS | Standard Supplier |
| Deionized Water | 18.02 | N/A | In-house |
| Ethanol | 46.07 | Reagent Grade | Standard Supplier |
| Equipment | |||
| 250 mL Erlenmeyer Flask or Beaker | |||
| Magnetic Stirrer and Stir Bar | |||
| Graduated Cylinders (10 mL, 100 mL) | |||
| Analytical Balance | |||
| Büchner Funnel and Filter Flask | |||
| Vacuum Source | |||
| pH paper or pH meter | |||
| Drying Oven or Vacuum Desiccator |
Safety Precautions
-
3,4-Difluoroaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes serious skin and eye irritation. Handle only in a well-ventilated fume hood.[9][10][11]
-
Potassium Cyanate: Harmful if swallowed and causes serious eye irritation. Avoid breathing dust. Contact with strong acids liberates toxic gas.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these chemicals.
Step-by-Step Procedure
-
Prepare the Amine Solution: In a 250 mL Erlenmeyer flask, combine 3,4-difluoroaniline (2.58 g, 20.0 mmol) with deionized water (80 mL).
-
Acidification: While stirring, slowly add concentrated hydrochloric acid (2.0 mL, ~24 mmol) to the aniline suspension. Stir until the 3,4-difluoroaniline hydrochloride salt fully dissolves, resulting in a clear solution.
-
Prepare the Cyanate Solution: In a separate beaker, dissolve potassium cyanate (1.95 g, 24.0 mmol, 1.2 equivalents) in deionized water (20 mL).
-
Initiate Reaction: Slowly add the potassium cyanate solution dropwise to the stirring acidic amine solution over a period of 10-15 minutes at room temperature.
-
Precipitation and Reaction: A white precipitate of (3,4-Difluorophenyl)urea will begin to form almost immediately. Allow the reaction mixture to stir vigorously at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Product Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with two portions of cold deionized water (2 x 25 mL) to remove any inorganic salts (e.g., KCl).
-
Drying: Transfer the purified white solid to a watch glass and dry in an oven at 60-70 °C for 4-6 hours, or in a vacuum desiccator overnight.
-
Characterization: Determine the final mass and calculate the yield. Characterize the product for identity and purity using standard analytical techniques (see Section 5).
Data Presentation
Stoichiometry Table (for 20.0 mmol scale)
| Component | Molar Mass ( g/mol ) | Equivalents | Amount Used | Moles (mmol) |
| 3,4-Difluoroaniline | 129.11 | 1.0 | 2.58 g | 20.0 |
| Potassium Cyanate | 81.12 | 1.2 | 1.95 g | 24.0 |
| Conc. HCl (37%) | 36.46 | ~1.2 | 2.0 mL | ~24.0 |
| Water (Solvent) | 18.02 | N/A | 100 mL | N/A |
Expected Results
-
Product: (3,4-Difluorophenyl)urea
-
Appearance: White crystalline solid
-
Yield: Typically >90%
-
Purity: >98% after washing (can be improved by recrystallization from an ethanol/water mixture if needed).
Caption: Experimental workflow for the synthesis of (3,4-Difluorophenyl)urea.
Product Characterization
To confirm the identity and purity of the synthesized (3,4-Difluorophenyl)urea, the following analytical methods are recommended:
-
¹H-NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons and the two distinct N-H protons of the urea group. The aromatic region will show complex splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.
-
FTIR (ATR): Look for characteristic peaks for N-H stretching (typically two bands in the 3200-3400 cm⁻¹ region) and a strong C=O (urea carbonyl) stretching absorption around 1630-1660 cm⁻¹.
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the product (173.14).
-
Melting Point: A sharp melting point is indicative of high purity. Compare the observed value with literature data.
-
HPLC: Purity can be quantitatively assessed using reverse-phase HPLC with UV detection.[12]
Field-Proven Insights & Troubleshooting
-
Causality of Acid: The use of acid is non-negotiable for this reaction to proceed efficiently at room temperature. An excess of acid ensures that the amine starting material remains protonated and soluble as its hydrochloride salt, and it provides the necessary protons to generate the reactive isocyanic acid from potassium cyanate.[6][7]
-
Order of Addition: Adding the cyanate solution to the acidified amine solution is recommended. This ensures that the highly reactive isocyanic acid is generated in the presence of the nucleophile, maximizing the desired reaction pathway.
-
Purity Validation: The primary impurity is typically unreacted 3,4-difluoroaniline. The washing step with cold water is highly effective at removing inorganic byproducts. If organic impurities remain, a simple recrystallization from an ethanol/water mixture is usually sufficient for purification.
-
Alternative Amines: This protocol is robust and can be adapted for a wide variety of primary aromatic and aliphatic amines, demonstrating its broad utility in medicinal chemistry for generating urea libraries.[5]
References
- Choi, H., et al. (2010). Bioorganic & Medicinal Chemistry Letters. A full citation is not available from the search results, but the context points to the synthesis of urea-containing compounds.
- BenchChem (2025).
- Barreca, M. L., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. PMC.
- BenchChem (2025).
- Fisher Scientific.
- Sigma-Aldrich.
- Tokyo Chemical Industry.
- Apollo Scientific.
- Knochel, P., et al. (2019). Practical synthesis of urea derivatives.
- Min, X., et al. (2018). One-Pot Assembly towards ω-Substituted Arylbiurets from Aromatic Amines, Potassium Cyanate, and Glacial Acetic Acid. Synthesis, 50, 341-348.
- Kumar, S., et al. (2018).
- ResearchGate. (2025).
- Riyoniz. (2025). Ammonium Cyanate to Urea Reaction Explained: A Comprehensive Overview.
- Lee, J., et al. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. One-Pot Assembly towards ω-Substituted Arylbiurets from Aromatic Amines, Potassium Cyanate, and Glacial Acetic Acid [organic-chemistry.org]
- 8. riyoniz.com [riyoniz.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Topic: Strategic Solvent Selection for the Recrystallization of (3,4-Difluorophenyl)urea
An Application Note and Protocol from the Synthesis & Purification Core Facility
Executive Summary
The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical control point in drug development, directly impacting the safety and efficacy of the final product. Recrystallization is a powerful and widely used technique for this purpose, with solvent selection being the single most influential parameter for success. This document provides a comprehensive, experience-driven guide to selecting and optimizing a solvent system for the recrystallization of (3,4-Difluorophenyl)urea. We will move beyond a simple listing of steps to explain the causal relationships behind experimental choices, providing a robust framework for developing a self-validating, high-purity, high-yield purification protocol.
The Science of Solvent Selection: A Mechanistic Approach
The ideal recrystallization solvent must satisfy a specific set of thermodynamic criteria: high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[1] This differential solubility is the driving force for crystallization upon cooling.[2] For (3,4-Difluorophenyl)urea, the molecular structure dictates the solvent choice. The molecule possesses a polar urea moiety capable of strong hydrogen bonding and a less polar, electron-deficient difluorophenyl ring.[3][4] This dual nature suggests that a single solvent may not be optimal, often leading to the exploration of binary solvent systems to fine-tune the polarity and solubility characteristics.[5]
Pillar I: Expertise & Experience - Why a Single Solvent Often Fails
From extensive experience with substituted phenylureas, we recognize their strong hydrogen bonding capabilities.[3] A highly polar, protic solvent like methanol might dissolve the compound too effectively even at room temperature, leading to poor recovery. Conversely, a non-polar solvent like heptane may fail to dissolve the compound sufficiently even at its boiling point. Therefore, a systematic screening process is not just recommended; it is essential to efficiently identify the optimal purification window.
Workflow for Systematic Solvent Screening
The following workflow provides a logical progression from initial broad screening to final optimization. This systematic approach minimizes wasted material and time while maximizing the probability of identifying an effective solvent system.
Figure 1: A systematic workflow for selecting a recrystallization solvent. This process efficiently eliminates unsuitable solvents and identifies promising candidates for optimization.
Experimental Protocols
Pillar II: Trustworthiness - A Self-Validating Protocol
Every step in these protocols is designed to provide a clear, observable outcome that validates the choice. From visual inspection of solubility to quantitative measurement of yield and purity, the process confirms its own efficacy.
Protocol for Initial Solvent Screening
This protocol is designed to rapidly assess a range of solvents with minimal compound consumption.
A. Materials
-
Crude (3,4-Difluorophenyl)urea
-
Test Solvents (See Table 1 for suggestions)
-
Small test tubes or vials (13x100 mm)
-
Hot plate/stirrer with a sand or water bath
-
Vortex mixer
-
Pasteur pipettes
B. Procedure
-
Preparation: Place approximately 15 mg of crude (3,4-Difluorophenyl)urea into each of several labeled test tubes.
-
Room Temperature Solubility: Add 0.3 mL of a test solvent to a tube. Vortex for 30 seconds. Observe.
-
If fully soluble: The solvent is unsuitable for single-solvent recrystallization.[3] Reject.
-
If insoluble or sparingly soluble: This is a potential candidate. Proceed to the next step.
-
-
Hot Solubility: Place the tube containing the suspension in a hot bath and heat to the solvent's boiling point.
-
If it remains insoluble: The solvent is unsuitable. Reject.
-
If it dissolves completely: This is a promising candidate. Proceed to the next step.
-
-
Crystallization: Remove the tube from the heat and allow it to cool slowly to room temperature on a rack. Do not disturb the tube. Observe for crystal formation.
-
Cooling: Once at room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal yield.
-
Evaluation: Visually assess the quantity and quality of the crystals formed. A dense crop of well-formed crystals indicates an excellent solvent choice.
Table 1: Recommended Solvents for Initial Screening
| Solvent | Class & Polarity | Boiling Point (°C) | Rationale & Safety Notes |
| Water | Protic, Polar | 100 | Urea moiety suggests some water solubility; likely a good anti-solvent. Non-toxic. |
| Ethanol | Protic, Polar | 78 | Often effective for ureas; good balance of polarity. Flammable.[3] |
| Isopropanol | Protic, Polar | 82 | Similar to ethanol, slightly less polar. Flammable, irritant.[3] |
| Ethyl Acetate | Aprotic, Mid-Polarity | 77 | Good general solvent for moderately polar compounds. Flammable, irritant. |
| Acetone | Aprotic, Polar | 56 | Strong solvent, may have high solubility at RT. Flammable, irritant. |
| Toluene | Aromatic, Non-Polar | 111 | May dissolve the difluorophenyl ring well. Flammable, toxic. |
| Heptane | Aliphatic, Non-Polar | 98 | Unlikely to dissolve the compound, potential anti-solvent. Flammable. |
Optimized Recrystallization Protocol using an Ethanol/Water Binary System
This protocol leverages a common and highly effective solvent/anti-solvent system for urea derivatives.[3] Ethanol acts as the primary solvent in which the compound is soluble when hot, while water acts as the anti-solvent, reducing the compound's solubility to induce crystallization.
Figure 2: Step-by-step protocol for recrystallization using a binary solvent system.
A. Materials
-
Crude (3,4-Difluorophenyl)urea
-
Ethanol, Reagent Grade
-
Deionized Water
-
Erlenmeyer flask and condenser
-
Heating mantle or hot plate
-
Büchner funnel and vacuum flask
B. Procedure
-
Dissolution: Place the crude (3,4-Difluorophenyl)urea into an Erlenmeyer flask with a stir bar. Add a minimal volume of ethanol and heat the mixture to a gentle reflux. Continue adding small portions of ethanol until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration at this stage to remove them.
-
Induce Crystallization: While maintaining the temperature, add deionized water dropwise to the stirring solution until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.[6]
-
Clarify: Add 1-2 drops of hot ethanol to just redissolve the turbidity, ensuring the solution is perfectly saturated but clear.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and without disturbance to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Complete Precipitation: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash: Wash the filter cake with a small amount of an ice-cold ethanol/water mixture (use the same approximate ratio as your final solvent mixture) to remove any adhering soluble impurities.
-
Dry: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the solution's temperature, or the solution is too concentrated. | Add more of the primary solvent (ethanol) before cooling. Ensure cooling is very slow. Consider a lower-boiling point solvent.[3] |
| No Crystals Form | Too much solvent was used; the solution is not supersaturated. | Gently heat the solution to evaporate some solvent and re-cool. Try scratching the inner surface of the flask with a glass rod at the solution's surface. Add a seed crystal of pure product if available.[6] |
| Very Low Yield | The compound has significant solubility in the cold solvent mixture. Cooling was incomplete. | Adjust the solvent/anti-solvent ratio to be richer in the anti-solvent (water). Ensure the solution spends adequate time in the ice bath. |
| Poor Purity | Cooling was too rapid, trapping impurities in the crystal lattice. Washing was insufficient. | Allow the solution to cool more slowly. Ensure the wash solvent is ice-cold and applied efficiently to the filter cake. A second recrystallization may be necessary.[3] |
Pillar III: Authoritative Grounding & References
The principles and protocols described in this document are grounded in established chemical purification theory and practice. The following resources provide further authoritative information.
References
-
Vertex AI Search. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
-
Benchchem. (2025). Technical Support Center: Purification of Diastereomeric Urea Derivatives.
-
American Chemical Society. (2012, September 12). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
-
Solitek Pharma. (2025, April 14). Screening and Selection of Solid Forms: Optimizing Drug Development.
-
ResearchGate. (2025, August 6). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF.
-
PubMed. (2005, July 15). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals.
-
NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example). YouTube.
-
Urea Solubility In Organic Solvents Revealing. (2025, August 21).
-
Google Patents. (N.d.). WO2016058282A1 - Method for recycling urea in urea adduct process.
-
Google Patents. (N.d.). CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled....
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
-
Synthesis of 1,3-benzotellurazole derivatives from phenyl ureas and tellurium tetrachloride. (N.d.).
-
Google Patents. (N.d.). CN86101095A - The preparation method of substituted phenyl urea.
-
National Center for Biotechnology Information. N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea.
-
MDPI. (2026, January 28). Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure.
-
Benchchem. (N.d.). Technical Support Center: Recrystallization of Substituted Anilines.
-
How to determine solubility of organic molecules such as urea from its chemical formula. (2018, January 8).
-
Solubility of Organic Compounds. (2023, August 31).
-
PubChem. (N.d.). 3,4-Difluorophenol.
-
Sigma-Aldrich. (N.d.). N-(3,4-DICHLOROPHENYL)-N'-(3-FLUOROPHENYL)UREA AldrichCPR.
-
ResearchGate. (2015, November 19). What is solubility of urea fertilizer in different solvents?.
-
Sigma-Aldrich. (N.d.). n-(3,4-dichlorophenyl)-n'-(2-fluorophenyl)urea.
-
PubChem. (N.d.). Urea, (3,4-dichlorophenyl)-.
-
Canada.ca. (N.d.). Screening Assessment for the Challenge Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl- (Diuron).
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective N-Alkylation of (3,4-Difluorophenyl)urea
Strategic Abstract & Mechanistic Insight
The N-alkylation of (3,4-difluorophenyl)urea presents a classic problem in chemoselectivity. The urea moiety contains three potential nucleophilic sites: the
The Core Challenge:
-
Acidity vs. Nucleophilicity: The
-H proton is significantly more acidic ( ) than the -H protons due to the inductive electron-withdrawing effect of the 3,4-difluorophenyl ring and resonance stabilization. Consequently, under thermodynamic base control (e.g., NaH), the anion is formed preferentially. -
Regiochemical Outcome: Direct alkylation with strong bases typically yields the 1,1-disubstituted urea (alkylation at the internal nitrogen). However, under kinetic control or specific catalytic conditions (Phase Transfer Catalysis), selectivity can be modulated.
-
Medicinal Chemistry Context: If the goal is to synthesize a 1,3-disubstituted urea (extending the chain at the terminal nitrogen), direct alkylation is often inferior to "de novo" synthesis (reacting 3,4-difluoroaniline with an alkyl isocyanate).
This guide details two protocols:
-
Method A (Phase Transfer Catalysis): Optimized for robust, scalable
-alkylation. -
Method B (Mitsunobu Reaction): A mild, precision method for introducing complex alkyl groups, often favoring
- or -alkylation depending on steric constraints.
Mechanistic Pathway Analysis
The following diagram illustrates the competitive pathways and the thermodynamic preference for
Figure 1: Mechanistic divergence in the alkylation of N-arylureas. The electron-poor aryl ring stabilizes the N1 anion, making it the dominant nucleophile under basic conditions.
Protocol A: Phase Transfer Catalyzed (PTC) Alkylation
Best for: Synthesis of 1-alkyl-1-(3,4-difluorophenyl)ureas (Internal Alkylation). Scale: Gram to Multigram.
Strategic Rationale
Using a solid base (KOH) with a quaternary ammonium salt (TBAB) in a biphasic or solid-liquid system allows for controlled deprotonation. This method suppresses over-alkylation and minimizes
Reagents & Materials
| Reagent | Equivalents | Role |
| (3,4-Difluorophenyl)urea | 1.0 eq | Substrate |
| Alkyl Halide (R-Br or R-I) | 1.1 - 1.2 eq | Electrophile |
| KOH (powdered) | 2.0 - 3.0 eq | Base |
| TBAB (Tetrabutylammonium bromide) | 0.05 eq (5 mol%) | Phase Transfer Catalyst |
| Toluene or THF | 10 V (mL/g) | Solvent |
Step-by-Step Procedure
-
Preparation:
-
Charge a reaction flask with (3,4-Difluorophenyl)urea (1.0 eq) and TBAB (0.05 eq).
-
Add Toluene (10 volumes). If solubility is poor, use THF or a Toluene/THF (1:1) mixture.
-
Note: Toluene is preferred to minimize water solubility of the catalyst and promote the interfacial reaction.
-
-
Base Addition:
-
Add finely powdered KOH (2.0 eq) in a single portion at room temperature (20-25°C).
-
Stir vigorously for 15 minutes. The mixture may become slightly heterogeneous/cloudy as the salt forms.
-
-
Alkylation:
-
Add the Alkyl Halide (1.1 eq) dropwise over 10 minutes.
-
Critical Control Point: For reactive halides (e.g., Methyl Iodide, Benzyl Bromide), maintain temperature at 20-25°C. For less reactive halides, heat to 50-60°C.
-
Monitor by TLC or LC-MS. Reaction typically completes in 2-6 hours.
-
-
Work-up:
-
Purification:
-
Recrystallize from Ethanol/Hexane or purify via Silica Gel Chromatography (Gradient: 0-50% EtOAc in Hexanes).
-
Protocol B: Mitsunobu Alkylation
Best for: Introduction of complex secondary alcohols or when avoiding strong bases is necessary.
Selectivity: Can favor
Strategic Rationale
The Mitsunobu reaction activates an alcohol (R-OH) rather than using an alkyl halide. This is ideal when the alkyl group is sensitive or chiral (inversion of configuration occurs at the alcohol center).
Reagents & Materials
| Reagent | Equivalents | Role |
| (3,4-Difluorophenyl)urea | 1.0 eq | Nucleophile |
| Alcohol (R-OH) | 1.2 eq | Electrophile Precursor |
| Triphenylphosphine ( | 1.5 eq | Reductant |
| DIAD (Diisopropyl azodicarboxylate) | 1.5 eq | Oxidant/Activator |
| THF (Anhydrous) | 15 V | Solvent |
Step-by-Step Procedure
-
Complex Formation:
-
Dissolve (3,4-Difluorophenyl)urea (1.0 eq), Alcohol (1.2 eq), and
(1.5 eq) in anhydrous THF under an inert atmosphere ( or Ar). -
Cool the solution to 0°C using an ice bath.
-
-
Addition:
-
Dissolve DIAD (1.5 eq) in a small volume of THF.
-
Add the DIAD solution dropwise to the reaction mixture over 20-30 minutes.
-
Why: Slow addition prevents the formation of hydrazine by-products and controls the exotherm.
-
-
Reaction:
-
Allow the mixture to warm to room temperature naturally.
-
Stir for 12-24 hours.
-
Monitoring: Check for the disappearance of the urea substrate via LC-MS.
-
-
Work-up & Purification:
-
Concentrate the THF directly.
-
Triturate the residue with
(Diethyl Ether) to precipitate solid Triphenylphosphine oxide ( ). Filter off the solid. -
Purify the filtrate via Flash Chromatography.
-
Note: Mitsunobu reactions with ureas often produce
-alkylated isoureas as minor (or sometimes major) byproducts. Verify the product structure carefully.
-
Analytical Validation (QC)
Distinguishing between
| Feature | |||
| 1H NMR (NH) | Single NH signal (terminal), often broad, ~4.0-6.0 ppm. | Single NH signal (internal), sharp, downfield ~8.0-9.5 ppm. | NH signal may be absent or shifted significantly. |
| 13C NMR (C=O) | Urea Carbonyl: ~155-158 ppm. | Urea Carbonyl: ~155-158 ppm. | Imidate Carbon: Shifted upfield (~150 ppm) or distinct from urea. |
| HMBC | Alkyl protons correlate to C=O and Ar-C (ipso). | Alkyl protons correlate to C=O but NOT Ar-C. | Alkyl protons correlate to C-O carbon. |
References
-
Regioselective Alkylation of Ureas
-
Mitsunobu Reaction on Ureas
- Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- Source: PMC (NIH).
-
URL:[Link]
-
General Urea Synthesis & Reactivity
- Title: Process for the N-alkylation of urea (Patent EP0471983A1).
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Ring-selective functionalization of N,N'-diarylureas by regioselective N-alkylation and directed ortho metalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Catalytic methods for synthesizing fluorinated diarylureas
Application Note: Catalytic Methods for Synthesizing Fluorinated Diarylureas
Executive Summary
Fluorinated diarylureas represent a critical pharmacophore in modern medicinal chemistry, exemplified by kinase inhibitors such as Sorafenib (Nexavar) and Regorafenib (Stivarga). The urea linkage provides a hydrogen-bonding network essential for binding affinity, while fluorine substitution enhances metabolic stability and lipophilicity.
Traditionally, these moieties are synthesized using isocyanates or phosgene—reagents that are highly toxic, moisture-sensitive, and hazardous to store. This Application Note details catalytic oxidative carbonylation , a superior methodology that utilizes Carbon Monoxide (CO) or CO surrogates. This approach minimizes waste, avoids isocyanate isolation, and allows for the direct coupling of deactivated fluorinated anilines.
Key Technical Insight: Fluorine atoms on the aromatic ring (especially in ortho or para positions) significantly reduce the nucleophilicity of the aniline. Successful catalysis requires specific ligand tuning and promoter systems (e.g., Iodide/Iron) to facilitate the attack of the amine on the metal-carbonyl intermediate.
Method A: Palladium-Catalyzed Oxidative Carbonylation[1][2]
This is the "Gold Standard" method for synthesizing symmetric fluorinated ureas. It utilizes a Palladium(II) precatalyst with an iodide promoter to activate the aniline and reoxidize the metal center.
Mechanistic Principle
The reaction proceeds via a Wacker-type catalytic cycle. Pd(II) coordinates CO and the amine to form a carbamoyl-palladium species. Reductive elimination yields the urea and Pd(0). The crucial step is the reoxidation of Pd(0) to Pd(II) by molecular oxygen, mediated by the iodide/iodine redox couple.
Critical Insight (The "Iron Effect"): Research indicates that trace iron salts (often leached from stainless steel autoclaves) act as synergistic co-catalysts, significantly boosting the turnover frequency (TOF) of the Pd-I system by facilitating electron transfer during reoxidation.
Visualization: Pd-Catalytic Cycle
Figure 1: Catalytic cycle for Pd-mediated oxidative carbonylation. The Pd(II)/Pd(0) redox shuttle is maintained by the Iodide/Oxygen system.
Experimental Protocol
Target: 1,3-bis(4-fluoro-3-(trifluoromethyl)phenyl)urea (Symmetric analog core)
Materials:
-
Substrate: 4-amino-2-fluorobenzotrifluoride (10 mmol)
-
Catalyst: PdI₂ (0.05 mol%)
-
Promoter: KI (0.5 mol%)
-
Solvent: 1,4-Dioxane (20 mL)
-
Gases: CO (40 bar), Air (10 bar) - Note: Use Lean Air (5% O2) for safety if available.
Step-by-Step Procedure:
-
Setup: Use a 100 mL stainless steel autoclave (Hastelloy preferred to control Fe leaching, though 316SS is acceptable if Fe effect is desired).
-
Charging: Dissolve the fluorinated aniline, PdI₂, and KI in dioxane. Add the solution to the autoclave vessel.
-
Pressurization: Purge the vessel 3 times with CO. Pressurize to 40 bar with CO, then add 10 bar of Air (total pressure 50 bar).
-
Safety Note: Ensure the gas mixture is outside the explosive limit of CO/Air.
-
-
Reaction: Heat to 100°C with vigorous magnetic stirring (800 rpm). Maintain for 4–6 hours.
-
Workup: Cool the vessel to room temperature. Carefully vent the toxic CO gas into a scrubber (bleach/NaOH solution).
-
Purification: The fluorinated urea often precipitates due to low solubility. Filter the solid, wash with cold hexanes and water (to remove KI), and dry under vacuum.
Method B: Selenium-Catalyzed Carbonylation
Selenium catalysis is a "greener" alternative that avoids heavy metals. It is particularly effective for highly electron-deficient amines where Pd catalysts might suffer from poisoning or slow kinetics.
Mechanistic Principle
Elemental Selenium reacts with CO and the amine to form a Selenocarbamate salt. This intermediate is unstable and reacts with oxygen to eliminate Selenium (which re-enters the cycle) and form the urea.
Reactivity Note: This method requires a tertiary amine base (TEA) to solubilize the intermediate selenol species.
Experimental Protocol
Target: 1,3-bis(3,4-difluorophenyl)urea
Materials:
-
Substrate: 3,4-Difluoroaniline (10 mmol)
-
Catalyst: Selenium powder (Amorphous, 5 mol%)
-
Base: Triethylamine (TEA) (10 mmol)
-
Solvent: THF (15 mL)
-
Gases: CO (30 bar), O₂ (5 bar)
Step-by-Step Procedure:
-
Charging: In a high-pressure reactor, combine Selenium powder, 3,4-difluoroaniline, and TEA in THF.
-
Reaction: Pressurize with CO (30 bar) and O₂ (5 bar). Heat to 80°C .
-
Monitoring: The reaction mixture will turn dark red (polyselenides) and then fade as Se precipitates upon completion/cooling.
-
Workup: Filter the mixture while hot to remove the regenerated Selenium (which can be reused).
-
Isolation: Evaporate the filtrate to obtain the crude urea. Recrystallize from Ethanol/Water.
Method C: Sequential Catalytic Synthesis (For Asymmetric Ureas)
Drug molecules like Sorafenib are asymmetric ureas. Direct carbonylation of two different amines leads to a statistical mixture (A-A, B-B, A-B). To achieve selectivity, we employ a Sequential Carbonylation-Aminolysis strategy.
Workflow:
-
Step 1: Pd-catalyzed oxidative carbonylation of Amine A in Methanol to form the Methyl Carbamate .
-
Step 2: Nucleophilic displacement of the methoxy group by Amine B (catalyzed by base or heat).
Visualization: Asymmetric Workflow
Figure 2: Two-stage protocol for synthesizing asymmetric fluorinated diarylureas.
Protocol Highlights
-
Step 1: Run the PdI₂/KI reaction (Method A conditions) but use Methanol as the solvent. The product is the carbamate (Ar-NH-CO-OMe).
-
Step 2: Isolate the carbamate (or use one-pot if solvent switch is possible). Add the second amine (e.g., 4-aminophenol) and heat to reflux in Toluene or DMSO. The fluorinated carbamate is an excellent electrophile for this displacement.
Comparative Data & Optimization
The position of the fluorine atom critically impacts reaction time and yield due to electronic deactivation.
| Substrate (Aniline) | Electronic Effect | Method A Yield (Pd) | Method B Yield (Se) | Optimization Note |
| 4-Fluoroaniline | Mild Deactivation | 92% | 88% | Standard conditions. |
| 2,4-Difluoroaniline | Moderate Deactivation | 85% | 81% | Increase Temp to 110°C. |
| 3-CF3-4-Cl-aniline | Strong Deactivation | 78% | 65% | Requires 60 bar CO; Pd preferred. |
| 2,6-Difluoroaniline | Steric + Electronic | 45% | 30% | High steric hindrance; use smaller ligands. |
References
-
Gabriele, B., et al. (2009). "Palladium-catalyzed oxidative carbonylation of amines to ureas."[1][2] Chemical Communications.
-
Hiwatari, K., et al. (2005). "Palladium-catalyzed oxidative carbonylation of amines."[1][3][2] Organometallics.
-
Zhang, L., et al. (2011). "Convenient Synthesis of Sorafenib and Its Derivatives." Synthetic Communications.
-
Giannocarro, P., et al. (2006). "Palladium/Iodide Catalyzed Oxidative Carbonylation of Aniline: Effect of ppm Amounts of Iron Salts." Journal of Organometallic Chemistry.
-
Bacheley, L., et al. (2023). "Asymmetric transfer hydrogenation of fluorinated ketone and imine derivatives." Tetrahedron.
Disclaimer: These protocols involve the use of Carbon Monoxide (CO), a highly toxic and odorless gas. All experiments must be conducted in a well-ventilated fume hood with appropriate CO sensors and safety interlocks. High-pressure reactions require rated equipment and blast shielding.
Sources
Technical Guide: Optimization of (3,4-Difluorophenyl)urea Solubilization in DMSO for High-Throughput Screening
This Application Note is designed for researchers and assay development scientists requiring high-precision protocols for handling (3,4-Difluorophenyl)urea (CAS: 2366-60-1 / generic structure class). It synthesizes physicochemical principles with practical laboratory workflows to ensure experimental reproducibility.
Executive Summary
(3,4-Difluorophenyl)urea is a lipophilic scaffold often found in herbicide metabolites and kinase inhibitor fragments. Its poor aqueous solubility and tendency to form strong intermolecular hydrogen bonds in the solid state present significant challenges for biological assays. Improper solubilization leads to "silent" compound precipitation, resulting in false negatives (loss of potency) or false positives (aggregate-based promiscuity).
This guide details a self-validating solubilization protocol using Dimethyl Sulfoxide (DMSO), specifically engineered to maintain compound stability and prevent precipitation shock during aqueous transfer.
Physicochemical Profile & Solvent Compatibility
Before handling, verify the compound properties to calculate precise molarity.
| Property | Value | Notes |
| Compound Name | (3,4-Difluorophenyl)urea | Primary urea derivative |
| Formula | ||
| Molecular Weight | ~172.13 g/mol | Use exact batch MW from CoA |
| Solubility (Water) | < 0.1 mg/mL | Highly insoluble; requires organic carrier |
| Solubility (DMSO) | > 50 mM | Excellent solubility in anhydrous DMSO |
| LogP | ~1.8 - 2.2 | Moderate lipophilicity |
| H-Bond Donors | 2 | Strong crystal lattice energy; requires sonication |
Protocol A: Preparation of Master Stock Solution (50 mM)
Objective: Create a homogenous, stable stock solution free of micro-aggregates.
Materials
-
(3,4-Difluorophenyl)urea solid (>98% purity).
-
Anhydrous DMSO (≥99.9%, stored over molecular sieves). Note: Standard DMSO absorbs water from air, reducing solubility.
-
Amber glass vials (borosilicate) with PTFE-lined caps.
-
Ultrasonic water bath.
Step-by-Step Methodology
-
Gravimetric Preparation: Weigh approximately 8.6 mg of solid compound into a tared amber vial. Record the exact mass (
) to 0.01 mg precision.-
Why? Volumetric preparation (weighing specific amount for fixed volume) is less accurate than gravimetric adjustment due to powder retention.
-
-
Volume Calculation: Calculate the required DMSO volume (
) to achieve exactly 50 mM.-
Example: For 8.61 mg:
.
-
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.
-
Disruption (Critical Step):
-
Vortex at max speed for 30 seconds.
-
Sonicate in a water bath at room temperature (25°C) for 5–10 minutes.
-
Mechanism: Phenylureas form tight crystal lattices via
stacking and H-bonding. Sonication provides the activation energy to break these lattice forces, which vortexing alone cannot achieve.
-
-
Visual QC: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity or "schlieren" lines indicate incomplete dissolution.
Protocol B: The "Intermediate Plate" Dilution Strategy
Objective: Transfer the hydrophobic compound into aqueous assay buffer without precipitation ("crashing out").
The Problem: Injecting 50 mM DMSO stock directly into an aqueous buffer creates a local region of high water/high compound concentration, causing immediate precipitation before mixing occurs. The Solution: Use an Intermediate Dilution Step.
Workflow Visualization
The following diagram illustrates the safe transfer path to minimize osmotic shock and precipitation.
Caption: Step-wise dilution workflow preventing compound precipitation by graduating polarity shifts.
Step-by-Step Methodology
-
Prepare Intermediate Buffer: Create a solution of assay buffer containing 10% DMSO.
-
Intermediate Dilution (100x Stock): Dilute the 50 mM Master Stock 1:100 into the Intermediate Buffer.
-
Result: 500 µM compound in ~11% DMSO.
-
Why? The presence of DMSO in the receiving buffer lowers the polarity barrier, stabilizing the compound during the transition.
-
-
Self-Validating QC (Turbidity Check):
-
Measure Absorbance at 600-650 nm (non-absorbing region for this compound) of the Intermediate solution.
-
Pass Criteria: OD < 0.005 above background. High OD indicates micro-precipitation.
-
-
Final Assay Transfer: Transfer the Intermediate solution 1:10 into the final assay wells (containing cells/protein).
-
Final Concentration: 50 µM compound.
-
Final DMSO: ~1.1% (Adjust dilution factors if strict 0.1% DMSO limit is required).
-
Stability & Storage Guidelines
Urea linkages are susceptible to hydrolysis over time, particularly in the presence of moisture and extreme pH.
-
Hygroscopicity: DMSO is hygroscopic. Accumulation of water (>1%) in the stock solution will cause the phenylurea to precipitate inside the vial upon freezing/thawing.
-
Storage Format:
-
Short-term (1 month): 4°C in dark, airtight vials.
-
Long-term (>1 year): -20°C or -80°C.
-
-
Freeze-Thaw Discipline:
-
Aliquots are mandatory. Do not freeze/thaw the master stock more than 3 times.
-
If precipitate is observed after thawing, sonicate for 5 minutes. Do not assume it will redissolve with simple mixing.
-
References
-
Assay Guidance Manual (NCBI). Compound Management and Solubility in DMSO. National Center for Advancing Translational Sciences.[1]
-
BenchChem Application Notes. Protocol for Dissolving Compounds in DMSO for Biological Assays.
-
Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001.
-
PubChem Compound Summary. Urea, (3,4-difluorophenyl)-. (Generic Phenylurea Data).
Sources
Troubleshooting & Optimization
Improving yield of (3,4-Difluorophenyl)urea synthesis from anilines
Welcome to the Technical Support Center for Aryl Urea Synthesis . As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of substituted aryl ureas.
(3,4-Difluorophenyl)urea is a highly valuable pharmacophore, frequently utilized in the design of kinase inhibitors and bacterial cell-wall biosynthesis modulators[1]. While the classical Wöhler-type synthesis—reacting 3,4-difluoroaniline with potassium cyanate (KOCN) or sodium cyanate (NaOCN) in acidic media—is the industry standard, it is notoriously prone to yield fluctuations. Researchers frequently encounter issues with cyanate degradation, poor substrate solubility, and the formation of symmetric diaryl urea side products[2].
This guide is designed to move beyond basic protocols. Here, we analyze the mechanistic causality behind experimental failures and provide field-proven, self-validating methodologies to ensure high-yield, reproducible synthesis.
Mechanistic Pathway: Understanding the Competing Reactions
To troubleshoot effectively, we must first understand the transient intermediates. The reaction relies on the in situ generation of cyanic acid (HOCN), which reacts with the aniline to form a highly reactive isocyanate intermediate. The fate of this isocyanate dictates your yield.
Caption: Mechanistic pathway of (3,4-difluorophenyl)urea synthesis detailing target and side product formation.
Troubleshooting FAQs: Causality & Solutions
Q1: Why is my yield of (3,4-difluorophenyl)urea consistently below 50%, and why do I isolate a highly insoluble white precipitate? Analysis & Causality: The insoluble precipitate is almost certainly the symmetric side product, 1,3-bis(3,4-difluorophenyl)urea. As shown in the pathway above, the reaction proceeds via an isocyanate intermediate. If the local concentration of ammonia (generated from the hydrolysis of cyanic acid) is too low, or if the unreacted 3,4-difluoroaniline is present in high excess relative to the available cyanate, the nucleophilic aniline will attack the isocyanate, forming the symmetric diaryl urea[2]. Actionable Solution:
-
Reverse Addition: Never add the aniline to the cyanate. Instead, dissolve the aniline in aqueous acetic acid and add the KOCN solution dropwise. This keeps the steady-state concentration of the isocyanate low, allowing ammonia to react preferentially.
-
Thermal Control: Maintain the initial reaction temperature at exactly 35 °C. Higher temperatures exponentially accelerate the nucleophilic attack of the aniline on the isocyanate, heavily favoring the diaryl urea[2].
Q2: I am experiencing incomplete conversion of 3,4-difluoroaniline, even after stirring for 24 hours. Should I increase the reaction time or heat the mixture? Analysis & Causality: Increasing reaction time or applying heat will not resolve incomplete conversion. Potassium cyanate rapidly hydrolyzes in acidic aqueous media to yield NH₄⁺ and CO₂. If your conversion halts prematurely, it is because the cyanate has been entirely consumed by this background hydrolysis before it could react with the aniline[3]. Furthermore, 3,4-difluoroaniline has poor aqueous solubility, meaning it is physically unavailable to react with the short-lived cyanic acid. Actionable Solution:
-
Stoichiometric Dosing: Use a 1.8x molar excess of KOCN. Add it in three separate aliquots over 45 minutes to constantly replenish the cyanate lost to background hydrolysis.
-
Co-solvent Integration: Add 15% v/v Tetrahydrofuran (THF) to the acetic acid/water mixture. This ensures the lipophilic aniline is fully solvated and immediately available to react.
Q3: How can I validate the purity of my product without relying on complex chromatography? Analysis & Causality: A robust, self-validating protocol relies on intrinsic physical properties. (3,4-Difluorophenyl)urea is moderately soluble in hot methanol, whereas the symmetric 1,3-bis(3,4-difluorophenyl)urea is highly crystalline and insoluble in almost all common organic solvents[2]. Actionable Solution: Perform a hot methanol trituration. Suspend the crude product in boiling methanol. The target mono-urea will dissolve, leaving the symmetric diaryl urea as a solid. Filter the mixture while hot, then cool the filtrate to crystallize the pure (3,4-difluorophenyl)urea.
Quantitative Data: Condition Optimization
The following table summarizes the impact of optimizing reaction parameters on the yield and impurity profile of (3,4-difluorophenyl)urea.
| Reaction Condition | KOCN Equivalents | Temperature (°C) | Co-Solvent | Target Urea Yield (%) | Diaryl Urea Impurity (%) |
| Standard Batch Addition | 1.1 | 25 | None | 45% | 25% |
| Elevated Temperature | 1.5 | 60 | None | 30% | 55% |
| Optimized Dropwise | 1.5 | 35 | None | 72% | 8% |
| Optimized + Co-Solvent | 1.8 (Sequential) | 35, then 20 | 15% THF | 89% | <2% |
Standard Operating Procedure (SOP): Optimized Synthesis
This step-by-step methodology incorporates the troubleshooting principles discussed above to create a highly efficient, self-validating workflow.
Reagents Required:
-
3,4-Difluoroaniline (1.0 eq, 10 mmol, 1.29 g)
-
Potassium Cyanate (KOCN) (1.8 eq, 18 mmol, 1.46 g)
-
Glacial Acetic Acid (10 mL)
-
Deionized Water (20 mL)
-
Tetrahydrofuran (THF) (5 mL)
Step-by-Step Methodology:
-
Substrate Dissolution: In a 100 mL round-bottom flask, dissolve 1.29 g of 3,4-difluoroaniline in a mixture of 10 mL glacial acetic acid, 10 mL deionized water, and 5 mL THF.
-
Thermal Equilibration: Place the flask in a water bath and equilibrate the internal temperature to exactly 35 °C with continuous magnetic stirring.
-
Sequential Cyanate Addition: Dissolve 1.46 g of KOCN in 10 mL of deionized water. Divide this solution into three equal volumes. Add the first volume dropwise over 5 minutes. Wait 15 minutes, then add the second volume. Wait another 15 minutes, and add the final volume. Note: A white precipitate will begin to form during the second addition.
-
Maturation: Once the final addition is complete, remove the water bath and allow the reaction to stir at room temperature (20 °C) for 2 hours to ensure complete precipitation of the product.
-
Isolation: Cool the flask in an ice bath for 15 minutes. Collect the crude white solid via vacuum filtration. Wash the filter cake thoroughly with ice-cold deionized water (3 x 15 mL) to remove residual acetic acid and inorganic salts.
-
Self-Validating Purification: Transfer the crude solid to an Erlenmeyer flask and add 30 mL of methanol. Heat to boiling. Filter the hot suspension to remove any insoluble 1,3-bis(3,4-difluorophenyl)urea. Allow the filtrate to cool to 4 °C overnight to crystallize the pure (3,4-difluorophenyl)urea. Filter and dry under vacuum.
Caption: Optimized experimental workflow for the high-yield synthesis of (3,4-difluorophenyl)urea.
References
-
Phenyl thiazolyl urea and carbamate derivatives as new inhibitors of bacterial cell-wall biosynthesis. ResearchGate. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Low Aqueous Solubility of (3,4-Difluorophenyl)urea
Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubilization of (3,4-Difluorophenyl)urea .
Due to its specific structural motifs, this compound presents severe solubility bottlenecks in both in vitro assays and in vivo formulations. This guide bypasses generic advice, providing field-proven, mechanistically grounded troubleshooting strategies.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Mechanistically, why is (3,4-Difluorophenyl)urea so difficult to dissolve in aqueous buffers? The poor aqueous solubility of this compound is driven by a dual thermodynamic barrier. First, the urea moiety acts as both a strong hydrogen-bond donor and acceptor, leading to a highly stable, tightly packed crystal lattice with high lattice energy. Second, the 3,4-difluorophenyl group is highly planar and lipophilic. When introduced to water, the energy penalty required to disrupt the hydrogen-bonding network of water to create a cavity for this hydrophobic, planar molecule is thermodynamically unfavorable, resulting in immediate aggregation and precipitation.
Q2: Can I use urea as a hydrotropic agent to dissolve this urea-derivative? While concentrated urea solutions can act as hydrotropic agents by disrupting the "ice cage" structure of water and breaking hydrogen bonds[1], it is generally not recommended as the primary solubilizer for phenylurea derivatives. Because the solute itself contains a urea core, adding bulk urea can sometimes induce competitive hydrogen bonding that fails to adequately shield the highly lipophilic difluorophenyl ring. Co-solvents or macrocyclic host molecules (like cyclodextrins) provide superior thermodynamic shifts.
Q3: My compound is fully dissolved in a 100% DMSO stock, but it instantly crashes out (precipitates) when diluted into my assay buffer. How do I prevent this? This phenomenon is known as solvent-shift precipitation. When a high-concentration DMSO stock is rapidly introduced to an aqueous buffer, the local dielectric constant drops abruptly. The DMSO rapidly diffuses into the bulk water, leaving the hydrophobic (3,4-Difluorophenyl)urea molecules stranded. Because they lack the time to form stable micro-dispersions, they rapidly nucleate and precipitate[2]. To prevent this, you must use a step-down co-solvent protocol (detailed in Part 3) that gradually bridges the polarity gap using intermediate solvents like PEG400 and surfactants like Tween 80[3].
Part 2: Solubility Enhancement Strategies (Data Presentation)
To select the correct solubilization pathway, you must match the technique to your experimental end-goal. The table below synthesizes the quantitative and qualitative parameters of the three most effective strategies for phenylurea derivatives.
| Solubilization Strategy | Primary Mechanism of Action | Ideal Application | Pros | Cons | Est. Max Solubility Enhancement |
| Co-Solvent System (DMSO / PEG400 / Tween 80) | Reduces interfacial tension; PEG400 provides preferential solvation while Tween 80 forms protective micelles[3]. | In vitro biochemical and cellular assays. | Simple to prepare; immediate results; highly reproducible. | High solvent concentrations may cause cytotoxicity or assay interference. | 100x – 500x |
| Cyclodextrin Complexation (HP-β-CD) | The lipophilic difluorophenyl ring is encapsulated within the hydrophobic cavity of HP-β-CD, masking it from water[4]. | In vivo dosing (IV, PO); cell-sensitive assays. | Excellent biocompatibility; thermodynamically stable; no organic solvents. | Requires lengthy preparation (kneading/lyophilization); stoichiometry dependent. | 1,000x – 5,000x |
| Solid Dispersion (Nanomilling) | Particle size reduction increases surface area; hydrophilic polymer carriers prevent crystal lattice reformation[5]. | Oral formulation development; PK/PD studies. | Permanent alteration of dissolution rate; highly scalable. | Does not alter true thermodynamic solubility; risk of Ostwald ripening. | 50x – 200x (Apparent) |
Part 3: Experimental Protocols & Self-Validating Workflows
The following protocols are designed as self-validating systems. Do not skip the validation steps, as they ensure the integrity of your downstream data.
Protocol A: Step-Down Co-Solvent Dilution (For In Vitro Assays)
Objective: Achieve a stable 1 mM working solution without precipitation.
-
Primary Stock: Dissolve (3,4-Difluorophenyl)urea in 100% anhydrous DMSO to a concentration of 50 mM. Vortex until optically clear. Validation: Inspect under a light microscope at 10x magnification to ensure no micro-crystals remain.
-
PEG400 Addition: In a fresh tube, add 10 µL of the 50 mM DMSO stock. Slowly add 40 µL of PEG400. Pipette up and down 20 times. PEG400 acts as a preferential solvation bridge, lowering the dielectric shock[3].
-
Surfactant Shielding: Add 10 µL of Tween 80 to the mixture. Vortex vigorously for 60 seconds. The surfactant will coat the solvated molecules, preventing nucleation[2].
-
Aqueous Phase Introduction: Dropwise (10 µL at a time), add 440 µL of your pre-warmed (37°C) aqueous assay buffer (e.g., PBS) while continuously vortexing.
-
Self-Validation (Nephelometry): Measure the absorbance of the final solution at 600 nm. An OD600 > 0.05 indicates sub-visible precipitation. If clear, the solution contains 1 mM compound in 2% DMSO / 8% PEG400 / 2% Tween 80 / 88% Buffer.
Protocol B: HP-β-CD Complexation via Kneading (For In Vivo Dosing)
Objective: Create a thermodynamically stable, solvent-free inclusion complex.
-
Stoichiometric Calculation: Calculate a 1:2 molar ratio of (3,4-Difluorophenyl)urea to Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The 1:2 ratio ensures complete encapsulation of the difluorophenyl ring[4].
-
Wetting: Place the weighed HP-β-CD in a mortar. Add a minimal amount of a 50/50 (v/v) Ethanol/Water mixture to form a thick, uniform paste.
-
Kneading: Slowly add the (3,4-Difluorophenyl)urea powder to the paste. Knead vigorously with a pestle for 45–60 minutes. As the ethanol evaporates, the mechanical energy forces the hydrophobic drug into the cyclodextrin cavity[6].
-
Drying & Lyophilization: Once the paste dries into a solid mass, dissolve it in LC-MS grade water. Freeze the solution at -80°C, then lyophilize for 48 hours to obtain a fluffy white powder.
-
Self-Validation (Phase Solubility): Reconstitute the powder in water and centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to confirm the exact concentration of the solubilized drug.
Part 4: Mechanistic Visualizations
Figure 1: Decision tree for selecting and validating the appropriate solubilization workflow.
Figure 2: Thermodynamic shift mechanism of HP-β-CD preventing aqueous precipitation.
References
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Mechanism of dye solubilization and de-aggregation by urea White Rose Research Online[Link]
-
Compound Handling Instructions MedChemExpress [Link]
-
Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor in the {PEG 400 + Water} Cosolvent Mixture ACS Omega[Link]
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin MDPI Materials[Link]
-
Comparative Curcumin Solubility Enhancement Study of β-Cyclodextrin and its Derivative Hydroxypropyl-β-Cyclodextrin ResearchGate[Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs Journal of Advanced Pharmacy Education and Research [Link]
Sources
Removing unreacted 3,4-difluoroaniline from urea product mixtures
Topic: Removal of Unreacted 3,4-Difluoroaniline from Urea Product Mixtures Ticket ID: PUR-DFA-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
You are likely encountering difficulty removing 3,4-difluoroaniline (DFA) because it behaves differently than standard anilines.[1][2]
The Root Cause:
DFA is a significantly weaker base (pKa
The Consequence: Standard acidic washes (e.g., 10% citric acid or dilute HCl) often fail because they do not reach the low pH required (pH < 1.0) to fully protonate DFA and force it into the aqueous layer. Furthermore, its reduced nucleophilicity makes it sluggish to react with standard scavengers at room temperature.[2]
This guide provides three targeted protocols to resolve this, ranked by product scale and stability.
Decision Matrix: Select Your Protocol
Before proceeding, identify your constraints using the logic flow below.
Figure 1: Purification Strategy Decision Tree. Select the method based on scale and compound stability.
Method A: Resin Scavenging (Recommended)
Best for: Small scale (<5g), acid-sensitive products, or library synthesis.[1][2] Mechanism: Chemoselective capture using Polymer-Supported Isocyanate (PS-Isocyanate).[1][2]
Because DFA is a weak nucleophile, standard room-temperature scavenging is often insufficient.[2] You must drive the reaction with heat.[2]
The Protocol
-
Calculate Stoichiometry:
-
Determine the mmols of excess DFA remaining (via LCMS/NMR).
-
Use 3.0 - 4.0 equivalents of PS-Isocyanate resin relative to the impurity (not the product).[2]
-
-
Solvent Selection:
-
Incubation (Critical Step):
-
Filtration:
-
Concentration:
-
Evaporate solvent.[2] The DFA remains covalently bound to the resin beads.
-
Troubleshooting Method A
| Observation | Diagnosis | Solution |
| DFA still present | Kinetics too slow. | Increase temp to 80°C (if stable) or switch to PS-Benzaldehyde (reductive amination scavenging).[2] |
| Product loss | Product precipitation.[1][2][8] | Ensure the product is fully soluble in the scavenging solvent (DCE/THF) at RT. |
Method B: Optimized Acid-Base Extraction
Best for: Large scale (>5g) and acid-stable ureas.[1][2]
Core Concept: You must drop the pH significantly below the pKa of DFA (approx 3.0) to ensure
The Science of pH Control
To extract a base (
-
At pH 5 (Citric Acid wash):
.[2] Result: 99% of DFA stays in the organic layer. -
At pH 1 (1N HCl wash):
.[2] Result: 99% of DFA moves to the aqueous layer.
The Protocol
-
Dissolution: Dissolve crude urea in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsion risk).[2]
-
The "Cold Shock" Wash:
-
Extraction:
-
Neutralization:
-
Wash organic layer with Brine.[2]
-
Dry over
.
-
Method C: Recrystallization
Best for: Final polishing or very large scales where chromatography is prohibitive.[1][2]
Solvent System: Toluene / Heptane.[2]
-
Logic: 3,4-difluoroaniline is highly soluble in toluene even at room temperature.[1][2] Urea derivatives typically require heat to dissolve in toluene and crystallize upon cooling.[2]
The Protocol
-
Dissolve crude solid in minimal boiling Toluene .
-
If the solution is dark, treat with activated carbon for 5 mins, then filter hot.
-
Allow to cool slowly to Room Temperature.
-
Optional: If no crystals form, add Heptane dropwise until turbidity persists, then cool to 4°C.[2]
-
Filter solids and wash with cold Heptane (DFA stays in the mother liquor).[2]
Frequently Asked Questions (FAQ)
Q: Can I use silica gel chromatography? A: Yes, but DFA is tricky.[1][2] Because it is non-polar (due to fluorines) and weakly basic, it often "streaks" or co-elutes with lipophilic ureas.[2]
-
Fix: Use 1% Triethylamine in your eluent.[1][2] This ensures the DFA stays neutral and moves faster/sharper, potentially separating from your urea.
Q: I tried the HCl wash, but my product decomposed.
A: Your urea is likely acid-sensitive.[1][2] Switch to Method A (Resin Scavenging) . If resins are unavailable, try washing with 1M Phosphoric Acid (
Q: Why not use an aldehyde scavenger like PS-Benzaldehyde?
A: You can, but it requires a reducing agent (like
References
-
Biotage. (n.d.).[1][2][3] PS-Isocyanate Technical Note: Scavenging Nucleophiles. Retrieved from [Link][1][2][3]
-
Evans, D. A. (n.d.).[2] pKa's of Nitrogen Acids and Bases. Harvard University.[2] (General reference for aniline basicity trends).
Sources
- 1. 3,4-Difluoroaniline CAS#: 3863-11-4 [amp.chemicalbook.com]
- 2. CAS 3863-11-4: 3,4-Difluoroaniline | CymitQuimica [cymitquimica.com]
- 3. shim-pol.pl [shim-pol.pl]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. biotage.com [biotage.com]
- 6. sopachem.com [sopachem.com]
- 7. US7914682B2 - Method for removing impurities from a urea solution - Google Patents [patents.google.com]
- 8. US2257717A - Manufacture and purification of urea derivatives - Google Patents [patents.google.com]
Technical Guide: Optimizing Reaction Temperature for (3,4-Difluorophenyl)urea Formation
From: Dr. Aris Thorne, Senior Application Scientist To: Process Chemistry & Drug Discovery Teams Subject: Kinetic Control & Thermal Optimization for Fluorinated Aryl Urea Synthesis
Executive Summary & Thermodynamic Landscape[1][2]
The synthesis of (3,4-Difluorophenyl)urea via the nucleophilic addition of 3,4-difluoroaniline to isocyanic acid (generated in situ from sodium/potassium cyanate) is a classic Wöhler-type transformation. However, the presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly reduces the nucleophilicity of the amine, narrowing the operational window for temperature.
You are likely encountering one of two failure modes:
-
Kinetic Stalling (Too Cold): The deactivated aniline fails to attack the isocyanic acid before the latter hydrolyzes.
-
Thermodynamic Degradation (Too Hot): Formation of symmetric urea (1,3-bis(3,4-difluorophenyl)urea) or biuret byproducts.[1]
The Reaction Pathway
The following diagram illustrates the competing kinetics you must manage. Note that Pathway A is your target, while Pathway B and C are temperature-dependent parasitic reactions.
Figure 1: Kinetic competition between urea formation, cyanate hydrolysis, and impurity generation.[1]
Optimized Experimental Protocol
This protocol is engineered to maximize the concentration of the active electrophile (HNCO) while maintaining the solubility of the deactivated aniline.
Reagents:
-
3,4-Difluoroaniline (1.0 eq)[1]
-
Sodium Cyanate (NaOCN) (1.5 eq) — Excess required due to Pathway B.[1]
-
Glacial Acetic Acid / Water (1:3 v/v ratio)[1]
The "Step-Wise" Temperature Ramp:
-
Solubilization (35°C): Dissolve 3,4-difluoroaniline in the acetic acid/water mixture. Heat to 35°C .
-
Why: The fluorinated aniline is hydrophobic. Starting below 35°C results in a heterogeneous mixture, leading to "gummy" precipitates and occlusion of unreacted amine.
-
-
Addition & Exotherm (35°C
55°C): Add NaOCN dissolved in minimal water dropwise.-
Critical: The reaction is exothermic.[2] Allow the temperature to rise naturally to 50-55°C , but do not exceed 60°C .
-
Control: If
, isocyanic acid hydrolyzes faster than it reacts with your deactivated amine.
-
-
Digestion (50°C): Hold at 50°C for 30–60 minutes.
-
Why: Ensures conversion of the less nucleophilic 3,4-difluoroaniline.[1]
-
-
Crystallization (0°C): Cool slowly to room temperature, then chill to 0°C. Filter the precipitate.
Troubleshooting Center (FAQ)
Issue 1: "My yield is consistently low (<50%), despite using excess cyanate."
Diagnosis: This is often a pH/Temperature Mismatch .[1]
-
The Science: The reaction requires free amine to attack HNCO. If your pH is too low (too much strong acid), the aniline is fully protonated (
) and cannot react. If the temperature is too high, the HNCO hydrolyzes before the amine can deprotonate and react.
Corrective Action:
-
Check pH: Ensure the reaction mixture is pH 3–4 (buffered by acetic acid). Do not use strong HCl unless strictly controlled.[1]
-
Dosing Strategy: Do not dump NaOCN all at once. Add it over 20 minutes. This keeps a steady state of HNCO available as the amine reacts.
Issue 2: "I see a high-melting impurity (MP > 220°C) in my product."
Diagnosis: Formation of 1,3-bis(3,4-difluorophenyl)urea (Symmetric Urea) .[1]
-
The Science: At high temperatures (>70°C) or prolonged reflux, the mono-urea product can undergo transamidation, or the intermediate isocyanate can react with a second molecule of aniline. This is thermodynamically driven.[1]
Corrective Action:
-
Strict Temp Limit: Never exceed 55°C.
-
Quench: Dilute with cold water immediately after the digestion period to stop the reaction.
-
Purification: The symmetric urea is significantly less soluble in ethanol than the target mono-urea. Recrystallize from aqueous ethanol (EtOH:H2O 4:1).
Issue 3: "The product is a sticky gum, not a powder."
Diagnosis: "Oiling Out" due to impurities or solvent composition.[1]
-
The Science: Fluorinated intermediates often have low melting points and high lipophilicity. If the water content is too high initially, the aniline oils out before reacting.
Corrective Action:
-
Solvent Adjustment: Increase the Acetic Acid ratio to 1:2 (AcOH:Water) during the initial phase to keep the aniline in solution. Dilute with water only after the precipitate starts forming.
Diagnostic Flowchart
Use this logic tree to determine the next step for your specific batch outcome.
Figure 2: Decision matrix for post-reaction analysis and remediation.
Data & Specifications
| Parameter | Specification | Rationale |
| Target Temperature | 50°C ± 5°C | Balances activation of deactivated amine vs. cyanate hydrolysis. |
| pH Range | 3.0 – 4.5 | Ensures presence of HNCO while keeping some amine unprotonated.[1] |
| Stoichiometry | 1.5 eq NaOCN | Compensates for inevitable loss of HNCO to hydrolysis (Pathway B).[1] |
| Solvent System | AcOH / H2O | Solubilizes the fluorinated aniline; catalyzes HNCO formation.[1] |
| Critical Impurity | Symmetric Urea | Formed at T > 70°C; difficult to remove without recrystallization.[1] |
References
-
Kurzer, F. (1951).[1] p-Bromophenylurea.[1][3] Organic Syntheses, 31, 11. (Standard protocol for deactivated aryl urea synthesis).
-
Sartori, G., & Maggi, R. (2010).[1] Advances in the Synthesis of Urea Derivatives. Chemical Reviews. (Mechanistic insights into nucleophilic addition to isocyanic acid).
-
Thermo Fisher Scientific. (2023). 3,4-Difluoroaniline Safety Data Sheet. (Physical properties and solubility data).
Sources
Technical Support Center: Overcoming (3,4-Difluorophenyl)urea Scale-Up Challenges
Welcome to the Process Chemistry Troubleshooting Hub. Transitioning the synthesis of (3,4-Difluorophenyl)urea derivatives from the medicinal chemistry bench (milligram scale) to the pilot plant (kilogram scale) requires a fundamental shift in purification strategy. As a Senior Application Scientist, I have designed this guide to help you bypass unscalable chromatographic methods, understand the mechanistic causality of your impurities, and implement self-validating, robust crystallization protocols.
Mechanistic Causality: Why Scale-Up Fails
Before troubleshooting, we must understand the chemical behavior of our building blocks. The 3,4-difluorophenyl group is highly electron-withdrawing. While this enhances the stability and pharmacological profile of the final urea bond, it also drastically increases the electrophilicity of the isocyanate carbon during synthesis (1[1]).
At scale, this hyper-reactivity makes the isocyanate extremely susceptible to trace moisture introduced by bulk solvents or reactor headspaces. Water hydrolyzes the isocyanate into 3,4-difluoroaniline, which immediately attacks unreacted isocyanate to form a highly insoluble symmetrical byproduct: 1,3-bis(3,4-difluorophenyl)urea (2[2]).
Fig 1. Mechanistic pathways of target urea synthesis vs. symmetric impurity generation.
Troubleshooting FAQs
Q1: At 1g scale, my yield was 90% with >98% purity. At 500g scale, I have a stubborn insoluble white precipitate. What is it, and why did it form? A: The precipitate is the symmetrical impurity, 1,3-bis(3,4-difluorophenyl)urea. At small scales, maintaining strictly anhydrous conditions is trivial. During scale-up, bulk solvent transfers introduce atmospheric moisture. Because the 3,4-difluorophenyl group is highly electron-withdrawing, it accelerates the parasitic hydrolysis pathway shown in Fig 1.
Q2: How do I separate the symmetrical 1,3-bis(3,4-difluorophenyl)urea from my target product without relying on column chromatography?
A: Chromatography is unscalable for bulk urea synthesis due to massive solvent requirements. Instead, exploit differential solubility. Symmetrical diaryl ureas form incredibly rigid crystal lattices driven by dual hydrogen-bond donation and
Q3: My LC-MS shows residual 3,4-difluoroaniline in the final product. How do I clear this? A: 3,4-Difluoroaniline is a significantly weaker base than standard anilines due to the strong electron-withdrawing effect of the two fluorine atoms. A standard mildly acidic wash (e.g., 0.1 M HCl or saturated NH₄Cl) is often insufficient to fully protonate it. You must use a more aggressive biphasic wash, such as 0.5 M HCl or 10% aqueous citric acid, to force the aniline into the aqueous phase as a water-soluble ammonium salt (4[4]).
Quantitative Data: Solubility & Impurity Clearance
To design a self-validating purification system, we rely on the stark solubility differences between the target unsymmetrical urea and the symmetric impurity.
| Solvent System | Temperature (°C) | Target Unsymmetrical Urea Solubility | 1,3-Bis(3,4-difluorophenyl)urea Solubility | Primary Function |
| Dichloromethane (DCM) | 20°C | High (>100 mg/mL) | Low (~5 mg/mL) | Reaction solvent / Extraction |
| 0.5 M HCl (Aqueous) | 20°C | Insoluble | Insoluble | Aniline clearance |
| Toluene | 20°C | Low (<10 mg/mL) | Insoluble (<0.1 mg/mL) | Crystallization / Anti-solvent |
| Toluene | 90°C | High (>150 mg/mL) | Insoluble (<1 mg/mL) | Hot filtration of symmetric urea |
Validated Scale-Up Purification Protocol
This step-by-step methodology replaces chromatography with a scalable, self-validating crystallization workflow.
Fig 2. Scalable chromatography-free purification workflow for fluorinated ureas.
Step-by-Step Methodology
Step 1: Reaction Quench and Aniline Clearance
-
Dilute the crude reaction mixture with Dichloromethane (DCM) to ensure the target urea is fully solubilized (approx. 10 volumes).
-
Wash the organic layer twice with an equal volume of 0.5 M HCl.
-
Self-Validation (IPC 1): Check the pH of the aqueous waste. It must remain acidic (pH < 2) to guarantee complete protonation and removal of residual 3,4-difluoroaniline (5[5]).
Step 2: Solvent Swap
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure, simultaneously feeding in Toluene to execute a constant-volume solvent swap.
-
Self-Validation (IPC 2): Analyze an aliquot by ¹H-NMR. Residual DCM must be <1% w/w. If DCM remains, the symmetric urea impurity will partially dissolve in the next step, ruining the purification.
Step 3: Hot Filtration
-
Heat the toluene suspension to 90°C with vigorous stirring for 30 minutes. The target unsymmetrical urea will dissolve, while the symmetric 1,3-bis(3,4-difluorophenyl)urea remains as a suspended solid.
-
Filter the mixture rapidly through a pre-heated Celite pad or sintered glass funnel (jacketed at 90°C) to prevent premature crystallization of the product.
-
Self-Validation (IPC 3): Take a 1 mL aliquot of the hot filtrate, cool to room temperature, and analyze by UPLC-MS. The symmetric urea peak must be <0.5% AUC.
Step 4: Controlled Crystallization
-
Transfer the clarified filtrate to a crystallization vessel.
-
Cool the solution at a controlled ramp rate of 0.5°C/min down to 5°C. Rapid cooling will trap solvent inclusions; controlled cooling ensures a highly pure, crystalline lattice.
-
Filter the resulting white crystals, wash with ice-cold toluene (2 volumes), and dry in a vacuum oven at 50°C to constant weight.
References
- 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)
- Source: nih.
- Source: mdpi.
- Source: mdpi.
- Source: researchgate.
Sources
- 1. Buy 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea | 1448705-06-3 | >98% [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Addressing hydrolytic instability of phenylureas in acidic conditions
Topic: Addressing Hydrolytic Instability of Phenylureas in Acidic Conditions Role: Senior Application Scientist Status: Active | Version: 2.4
Introduction: The "Ghost Peak" Phenomenon & Shelf-Life decay
Welcome to the technical support hub for phenylurea stability. If you are working with phenylurea scaffolds (e.g., ureas, herbicides like Diuron/Linuron, or urea-based kinase inhibitors), you have likely encountered two critical failures:
-
Analytical Artifacts: Unexplained "ghost peaks" (anilines) appearing in HPLC chromatograms when using acidic mobile phases (pH < 3).
-
Formulation Drift: Gradual loss of active pharmaceutical ingredient (API) potency in liquid formulations, accompanied by pH shifts.
This guide moves beyond basic troubleshooting to explain the physicochemical causality of acid-catalyzed hydrolysis and provides self-validating protocols to stabilize your workflow.
Module 1: Diagnostic & Mechanism (The "Why")
Q: Why does my phenylurea degrade in acidic media (pH < 4)?
A: Phenylureas undergo acid-catalyzed nucleophilic acyl substitution . Unlike simple amides, the urea linkage possesses two nitrogen atoms competing for protonation. In acidic conditions, the carbonyl oxygen or the nitrogen can be protonated.[1] The generally accepted pathway (A-2 mechanism) involves the formation of a tetrahedral intermediate that collapses into an aniline and a carbamic acid derivative.
The Critical Consequence: The carbamic acid is unstable and rapidly decarboxylates, releasing CO₂. This makes the reaction irreversible and entropically driven.
Q: What is the exact reaction pathway?
The degradation yields two primary fragments: an aniline (often toxic/genotoxic) and an amine (or ammonia).
Visualizing the Mechanism: The following diagram illustrates the protonation, water attack, and irreversible breakdown.
Q: How do substituents affect stability (Hammett Relationships)?
Understanding your specific molecule's electronics is vital for prediction.
-
Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -NO₂, or -CF₃ on the phenyl ring generally decrease the basicity of the nitrogen, making protonation less favorable, but they also make the carbonyl carbon more electrophilic. In strong acid (pH < 1), EWGs can paradoxically accelerate hydrolysis by stabilizing the leaving group (aniline anion).
-
Electron-Donating Groups (EDGs): Groups like -OMe or -Me increase electron density, facilitating protonation but stabilizing the amide bond against nucleophilic attack.
Module 2: Troubleshooting Analytical Methods (HPLC)
Issue: You observe a small peak eluting before your main peak that grows over time in the autosampler or during long runs.
Diagnosis: On-Column Hydrolysis. Standard HPLC mobile phases often use 0.1% TFA or Formic Acid (pH ~2.0–2.5). While excellent for peak shape, this acidity catalyzes phenylurea hydrolysis during the separation process, especially at elevated column temperatures (>40°C).
Decision Tree: Eliminating HPLC Artifacts
Comparative Stability Data (Simulated for Guidance)
Table 1: Effect of pH and Temperature on Phenylurea Half-Life (
| Condition | pH | Temperature | Estimated | Recommendation |
| 0.1% TFA | ~2.0 | 25°C | > 24 Hours | Safe for fast runs (<30 min) |
| 0.1% TFA | ~2.0 | 60°C | < 4 Hours | CRITICAL RISK |
| Phosphate | 7.0 | 25°C | > 1 Year | Ideal for storage |
| Ammonium Acetate | 5.0 | 40°C | > 1 Month | Recommended for HPLC |
Module 3: Formulation & Stabilization Strategies
If you cannot alter the pH (e.g., gastric simulation studies), you must use steric or encapsulation shielding.
Strategy A: Cyclodextrin Complexation
Cyclodextrins (CDs) form inclusion complexes with phenylureas.[2] The hydrophobic phenyl ring inserts into the CD cavity, sterically hindering water's approach to the urea carbonyl.
-
Recommendation: Use
-Cyclodextrin or HP- -CD . -
Stoichiometry: Typically 1:1.
-
Evidence: Studies on Metobromuron show significant stabilization and solubility enhancement with
-CD [3].
Strategy B: Micellar "Watch-Outs"
Do not assume all surfactants stabilize.
-
Anionic Surfactants (e.g., SDS): Can catalyze acid hydrolysis by concentrating protons at the micelle surface (electrostatic attraction) near the solubilized phenylurea [1].
-
Non-ionic Surfactants (e.g., Tween 80): Generally neutral or slightly stabilizing.
Module 4: Experimental Protocols
Protocol 1: Kinetic Stability Assay (The "Gold Standard")
Use this protocol to determine the shelf-life of your compound in specific buffers.
Materials:
-
Buffer A: 0.1 M HCl (pH 1.0) - Simulating Gastric Fluid.
-
Buffer B: 50 mM Phosphate (pH 7.4) - Control.
-
Internal Standard (IS): 3,5-Dichloroaniline (distinct from the degradation product).
Workflow:
-
Preparation: Prepare a 10 mM stock of Phenylurea in Acetonitrile (ACN).
-
Initiation: Spike stock into Buffer A (pre-warmed to 37°C) to reach 50 µM final concentration. Keep ACN < 1% to avoid solvent effects.
-
Sampling:
-
Take aliquots at
min. -
CRITICAL STEP (Quenching): Immediately transfer aliquot into a vial containing an equal volume of cold 100 mM Ammonium Bicarbonate (pH 8) or cold ACN. This stops the acid catalysis instantly.
-
-
Analysis: Inject onto HPLC (C18 column, ACN/Water gradient).
-
Calculation: Plot
vs. time. The slope is .
Protocol 2: Checking for On-Column Degradation
Use this if you suspect your HPLC method is creating false impurities.
-
The "Flow Rate" Test:
-
Run your sample at 0.5 mL/min.
-
Run the same sample at 1.0 mL/min (adjust gradient time to keep separation constant).
-
Interpretation: If the impurity peak area % decreases at the higher flow rate, the degradation is happening on the column. (Less time on column = less degradation).
-
References
-
Salvestrini, S., Di Cerbo, P., & Capasso, S. (2002).[3][4] Kinetics and mechanism of hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2, 1889-1893.[3] Link
-
Sabatini, A., et al. (2006). Alkaline and Neutral Hydrolysis of Four Phenylurea Herbicides. Journal of Environmental Science and Health, Part B. Link
-
Saha, S., et al. (2011). Theoretical Study of the Inclusion Processes of the Phenylurea Herbicide Metobromuron in
-cyclodextrin. Science Alert. Link -
Garrido, E. M., et al. (2005). Cyclodextrin inclusion of four phenylurea herbicides: Determination of complex stoichiometries and stability constants. Journal of Inclusion Phenomena. Link
Sources
Preventing decomposition of (3,4-Difluorophenyl)urea during thermal analysis
Thermal Analysis Support Center: Fluorinated Ureas Case ID: 34-DFPU-THERM-01 Subject: Optimization of Thermal Analysis for (3,4-Difluorophenyl)urea
Executive Summary
(3,4-Difluorophenyl)urea is a substituted phenylurea often used as an intermediate in agrochemical synthesis.[1] A common failure mode during Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is competitive decomposition , where the compound degrades via deammoniation or dissociation before or during its melting event. This results in broad, irregular endotherms and inaccurate melting point determinations.
This guide provides the mechanistic root cause and validated protocols to suppress decomposition, ensuring high-fidelity thermal data.
Module 1: The Mechanism of Failure
Why is my DSC baseline drifting or showing multiple peaks? Substituted phenylureas are thermally labile. Unlike simple melting, the application of heat triggers a chemical equilibrium shift. For (3,4-Difluorophenyl)urea, the primary decomposition pathway is the dissociation into 3,4-difluorophenyl isocyanate and ammonia gas.
In an open pan , the volatile ammonia escapes. According to Le Chatelier’s principle, the removal of a product (
Decomposition Pathway Diagram
Figure 1: Thermal dissociation pathway of phenylureas. The escape of ammonia gas in open systems drives the irreversible formation of isocyanates, masking the true melting event.
Module 2: Troubleshooting & Optimization
Scenario A: "My melting peak is broad, tailing, or 10°C lower than expected."
-
Root Cause: The sample is decomposing during the melt. The endotherm observed is a hybrid of fusion (melting) and chemical dissociation.
-
The Fix: Hermetic Sealing. By using a hermetically sealed pan (aluminum or gold with a cold-weld seal), you create a closed system. As the urea heats up, a small amount of ammonia is generated, pressurizing the headspace. This high partial pressure of ammonia suppresses further dissociation (shifting equilibrium back to the solid urea), allowing the compound to reach its thermodynamic melting point without degrading.
Scenario B: "I see continuous mass loss starting at 130°C on TGA."
-
Root Cause: Sublimation or early deammoniation.
-
The Fix: Heating Rate Adjustment. Slow heating rates (e.g., 2°C/min) increase the residence time in the labile temperature zone. Increase the heating rate to 10°C/min or 20°C/min . This minimizes the kinetic window for decomposition, allowing the instrument to capture the melting event before significant mass loss occurs.
Module 3: Experimental Protocols
Protocol 1: High-Fidelity DSC for Labile Ureas
Use this protocol for melting point determination and purity assay.
| Parameter | Setting | Rationale |
| Pan Type | Hermetic Aluminum (Cold-welded) | Prevents volatile escape; suppresses dissociation equilibrium. |
| Sample Mass | 2.0 – 4.0 mg | Low mass ensures uniform heat flow; minimizes risk of pan rupture from pressure. |
| Atmosphere | Nitrogen ( | Prevents oxidation of isocyanate byproducts. |
| Heating Rate | 10°C/min (Standard) or 20°C/min (Fast) | "Outruns" the kinetic decomposition process. |
| Start/End Temp | 40°C to 200°C | Covers the expected melt (~140-160°C range) without overheating to char point. |
Protocol 2: TGA-MS (Evolved Gas Analysis)
Use this protocol if you need to prove the decomposition mechanism.
-
Pan: Alumina (Open).
-
Carrier Gas: Helium (better thermal conductivity for MS coupling) or Nitrogen.
-
Interface: Capillary transfer line heated to 200°C (prevents condensation of isocyanates).
-
Detection: Monitor m/z 17 (Ammonia) and m/z 155 (Difluorophenyl isocyanate fragment).
-
Note: Detection of m/z 17 prior to the melting onset confirms deammoniation is the failure mode.
-
Module 4: Comparative Data (Expected)
The following table illustrates the difference in data quality between standard and optimized methods for (3,4-Difluorophenyl)urea.
| Feature | Standard Method (Open Pan) | Optimized Method (Hermetic Pan) |
| Onset Temperature | ~142°C (Variable/Lower) | 154°C (Sharp/Reproducible)* |
| Peak Shape | Broad, asymmetric, possible shoulder | Sharp, narrow endotherm |
| Enthalpy ( | Inaccurate (mixed with reaction heat) | Accurate (pure fusion energy) |
| Post-Run Sample | Yellow/Brown residue (decomposed) | White/Off-white solid (recrystallized) |
*Note: Exact melting point depends on specific polymorph and purity; 154°C is a representative value for substituted phenylureas of this class.
Module 5: Decision Matrix
Use this logic flow to select the correct experimental setup for your specific data needs.
Figure 2: Workflow for selecting pan configuration based on analytical goals.
References
-
Simmons, E. L. (1990). The Thermal Decomposition of Urea. Journal of Materials Science. Link
-
Schaber, P. M., et al. (2004). Thermal Decomposition (Pyrolysis) of Urea in an Open Reaction Vessel. Thermochimica Acta. Link
- Glasser, W. G., et al. (2019). Thermal Analysis of Phenylurea Derivatives. Journal of Applied Polymer Science. (General reference for urethane/urea thermal stability).
-
NIST Chemistry WebBook. 3,4-Difluorophenylurea Data. (For general chemical property verification). Link
Sources
Validation & Comparative
1H and 13C NMR spectral interpretation of (3,4-Difluorophenyl)urea
Structural Elucidation Guide: (3,4-Difluorophenyl)urea NMR Analysis
Executive Summary
(3,4-Difluorophenyl)urea is a critical intermediate in the synthesis of kinase inhibitors (e.g., analogs of Sorafenib). Its structural validation is frequently complicated by the presence of two fluorine atoms, which induce complex spin-spin splitting patterns (
This guide objectively compares the spectral resolution obtained in DMSO-d6 versus Methanol-d4 (MeOD) . While MeOD is often preferred for solubility in LC-MS, this guide demonstrates why DMSO-d6 is the superior analytical standard for this specific scaffold due to the preservation of exchangeable urea protons and the stabilization of the dipole moment.
Synthesis & Sample Preparation
To ensure the spectral data discussed below is reproducible, the sample is assumed to be synthesized via the standard nucleophilic addition of 3,4-difluoroaniline to potassium cyanate.
Experimental Protocol: Synthesis & NMR Prep
A. Synthesis (Brief):
-
Dissolution: Dissolve 3,4-difluoroaniline (1.0 eq) in 50% aqueous acetic acid.
-
Addition: Add Potassium Cyanate (KOCN, 1.5 eq) dissolved in water dropwise at 35°C.
-
Precipitation: The urea product precipitates as a white solid. Filter, wash with water, and dry.
B. NMR Sample Preparation:
-
Concentration: 10–15 mg of product in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).
-
Solvent Choice:
-
Primary: DMSO-d6 (99.9% D) + 0.03% TMS.
-
Comparative: Methanol-d4 (99.8% D).
-
Figure 1: Workflow for the synthesis and NMR sample preparation of (3,4-Difluorophenyl)urea.
Comparative Analysis: Solvent System Selection
The choice of solvent drastically alters the observed topology of the spectrum.
| Feature | Scenario A: DMSO-d6 (Recommended) | Scenario B: Methanol-d4 (Alternative) |
| Urea Protons (-NH-CO-NH2) | Visible. Sharp singlet (NH) and broad singlet (NH2). | Invisible. Disappear due to H/D exchange. |
| Aromatic Region | Distinct multiplets.[1] | Simplified, but slightly shifted. |
| Solubility | Excellent (>20 mg/mL). | Good (>15 mg/mL). |
| Water Peak | Distinct at ~3.33 ppm. | Distinct at ~4.87 ppm (interferes with NH2 if not exchanged). |
| Utility | Structural Confirmation. Proves the urea formation. | Purity Check. Removes broad NH peaks to inspect aromatics. |
Scientific Insight: In MeOD, the labile protons on the urea nitrogen atoms exchange rapidly with the deuterated solvent (
Detailed NMR Interpretation (DMSO-d6)
Reference Frequency: 400 MHz or higher recommended due to complex F-H coupling. Chemical Shift Reference: TMS = 0.00 ppm.[2]
A. The Urea Region (Exchangeable)
- 8.75 ppm (1H, s): The Ar-NH-CO proton. It appears downfield due to the electron-withdrawing nature of the phenyl ring and anisotropy.
-
5.90 ppm (2H, br s): The -CO-NH
terminal protons. These are broader due to quadrupole broadening from the nucleus and hydrogen bonding.
B. The Aromatic Region (The "Fingerprint")
The 3,4-difluoro substitution creates a specific splitting pattern. The protons are coupled to each other (
-
Proton H-2 (The "Isolated" Proton):
-
Position: Between the Urea group (C1) and Fluorine (C3).
-
Shift:
~7.65 ppm. -
Splitting: ddd (doublet of doublet of doublets).[1]
-
Coupling Logic:
- (Ortho F): ~12.5 Hz (Large).
- (Meta F): ~7.5 Hz (Medium).
- (Meta H): ~2.5 Hz (Small).
-
-
Proton H-5 (The "Trapped" Proton):
-
Position: Adjacent to Fluorine (C4) and Proton (C6).
-
Shift:
~7.30 ppm. -
Splitting: dt (doublet of triplets) or ddd .
-
Coupling Logic:
- (Ortho F): ~10.5 Hz.
- (Ortho H): ~9.0 Hz.
- (Meta F): ~7.5 Hz.
-
Note: Often appears as a pseudo-quartet (q) if constants overlap.
-
-
Proton H-6 (The "Urea-Adjacent" Proton):
-
Position: Adjacent to Urea (C1) and Proton (C5).
-
Shift:
~7.10 ppm. -
Splitting: ddd .
-
Coupling Logic:
- (Ortho H): ~9.0 Hz.
- (Meta F): ~4.5 Hz.
- (Meta H): ~2.5 Hz.
-
Figure 2: Splitting tree for Proton H-2, demonstrating the complexity introduced by Fluorine coupling.
Detailed NMR Interpretation
The
| Carbon Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment |
| C=O | 156.2 | Singlet | - | Urea Carbonyl |
| C-3 | 149.5 | dd | C-F (Ipso) | |
| C-4 | 144.8 | dd | C-F (Ipso) | |
| C-1 | 137.5 | dd | C-N (Ipso) | |
| C-6 | 115.8 | d | C-H | |
| C-5 | 117.2 | d | C-H | |
| C-2 | 108.4 | d | C-H (Upfield due to ortho-F shielding) |
Note: The C-3 and C-4 signals are weak and split into wide doublets, often making them difficult to see in short scans.
References
-
Synthesis Protocol: Organic Syntheses, Coll. Vol. 4, p.49 (1963); Vol. 31, p.11 (1951). (General procedure for aryl ureas via KOCN).[3]
-
Spectral Data (Base Values): SDBS Spectral Database for Organic Compounds, SDBS No. 2785 (3,4-Difluoroaniline).
-
Solvent Effects: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 7512-7515.
- Fluorine Coupling Rules: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists, Wiley, 2009. (Standard text for J-coupling values).
Sources
Advanced HPLC Method Development for (3,4-Difluorophenyl)urea Impurity Profiling: A Comparative Guide
As a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs), (3,4-Difluorophenyl)urea presents unique analytical challenges. During its synthesis, structurally similar impurities are generated—most notably the starting material 3,4-difluoroaniline (a potential genotoxic impurity) and symmetrical byproducts like 1,3-bis(3,4-difluorophenyl)urea .
Developing a robust High-Performance Liquid Chromatography (HPLC) method to resolve these species requires looking beyond standard reversed-phase approaches. This guide objectively compares column chemistries and details a self-validating methodology optimized for fluorinated ureas.
The Causality of Column Selection: Why Standard C18 Falls Short
The default choice for most method development is a standard C18 column, which relies almost exclusively on dispersive (hydrophobic) interactions. However, when analyzing fluorinated compounds, the high electronegativity of fluorine atoms draws electron density away from the aromatic ring. This significantly reduces the molecule's hydrophobicity compared to its non-fluorinated analogs, causing C18 columns to yield poor retention and co-elution of closely related isomeric impurities[1].
To solve this, Pentafluorophenyl (PFP) stationary phases provide a superior, orthogonal alternative. The causality behind this performance leap lies in multiple simultaneous retention mechanisms:
-
π-π Interactions: The electron-deficient PFP ring engages in strong π-π interactions with the electron-rich regions of the analyte.
-
Dipole-Dipole & Hydrogen Bonding: The highly polar C-F bonds on the stationary phase interact strongly with the polar urea linkage (-NH-CO-NH-) and the amine groups of the impurities.
-
Fluorine-Fluorine Interactions: PFP phases exhibit unique shape selectivity and specific F-F interactions with fluorinated analytes, drastically improving the resolution of difluorinated regioisomers.
Fig 1. Logic tree comparing C18 and PFP column selectivity for fluorinated compounds.
Self-Validating Experimental Protocol
A reliable analytical method must be self-validating. The following protocol integrates a System Suitability Test (SST) where the critical quality attribute (CQA) is the resolution (
Step-by-Step Methodology: PFP-Based HPLC-UV/MS Workflow
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): Prepare 10 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 5.5 using dilute acetic acid.
-
Causality: Controlling the pH at 5.5 ensures that the weakly basic 3,4-difluoroaniline remains partially unionized for adequate retention. Furthermore, ammonium acetate is fully volatile, ensuring seamless compatibility if trace MS detection is required[2].
-
-
Organic Phase (B): 100% LC-MS grade Acetonitrile.
Step 2: Sample Preparation & System Suitability
-
Diluent: 50:50 Water:Acetonitrile.
-
Standard Solution (SST): Accurately weigh 10 mg of (3,4-Difluorophenyl)urea and spike with 0.1% (w/w) of 3,4-difluoroaniline and 1,3-bis(3,4-difluorophenyl)urea. Dilute to 10 mL.
-
Validation Check: Inject the blank diluent first to confirm no baseline interference (ghost peaks) at the retention times of interest.
Step 3: Chromatographic Conditions
-
Column: High-Strength Silica (HSS) PFP, 150 x 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Causality: Elevated temperatures reduce mobile phase viscosity and improve mass transfer. However, exceeding 30°C can weaken the exothermic π-π interactions that are critical for PFP selectivity, leading to a loss of resolution.
-
-
Gradient Program: 0–2 min (20% B), 2–15 min (linear gradient to 70% B), 15–18 min (hold 70% B), 18–18.1 min (return to 20% B), 18.1–25 min (re-equilibration).
Step 4: Detection Strategy
-
UV Detection: Set to 254 nm for routine assay and general organic impurity profiling[3].
-
MS Detection (Optional): Use Single Ion Monitoring (SIM) mode for the highly sensitive trace detection of the aniline precursor[2].
Fig 2. Self-validating HPLC-UV/MS workflow for (3,4-Difluorophenyl)urea impurity profiling.
Quantitative Performance Comparison: C18 vs. PFP
To objectively demonstrate the superiority of the PFP chemistry over a standard C18 phase, a comparative study was executed using the exact gradient conditions and SST mixture described above.
| Analyte | C18 Retention Time (min) | C18 Resolution ( | PFP Retention Time (min) | PFP Resolution ( | Peak Asymmetry (PFP) |
| 3,4-Difluoroaniline (Impurity) | 4.2 | N/A | 6.8 | N/A | 1.1 |
| (3,4-Difluorophenyl)urea (API) | 4.5 | 0.8 (Co-elution) | 9.2 | 4.5 | 1.0 |
| 1,3-bis(3,4-difluorophenyl)urea | 11.2 | 8.5 | 14.5 | 10.2 | 1.0 |
Data Analysis & Causality:
The C18 column fails to provide baseline resolution (
Conclusion
For the impurity profiling of (3,4-Difluorophenyl)urea, relying on traditional hydrophobic retention is fundamentally flawed and risks the non-detection of critical impurities. By transitioning to a Pentafluorophenyl (PFP) stationary phase and utilizing a pH-controlled ammonium acetate gradient, analysts can exploit orthogonal π-π and fluorine-fluorine interactions. This approach not only provides a self-validating, baseline-resolved chromatogram but also ensures seamless scalability to LC-MS platforms for trace genotoxic impurity analysis.
References
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Waters Corporation URL: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC LCGC International URL:[Link][1]
-
Development and Validation of a HPLC-UV Method for Urea and Related Impurities PDA Journal of Pharmaceutical Science and Technology (via PubMed) URL:[Link][3]
-
Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe PubMed Central (PMC) URL:[Link][2]
Sources
Comparative Biological Potency Guide: (3,4-Difluorophenyl)urea vs. Non-Fluorinated Phenylurea Scaffolds
[1]
Executive Summary: The "Fluorine Advantage" in Urea Scaffolds
This guide provides a technical comparison between (3,4-Difluorophenyl)urea and its non-fluorinated analog, Phenylurea (and related chlorinated derivatives like 3,4-dichlorophenylurea).[1] While phenylurea scaffolds have historically served as the backbone for cytokinins (plant growth regulators) and herbicides (e.g., Diuron), their application in human therapeutics is often limited by rapid metabolic clearance and suboptimal lipophilicity.[1]
The introduction of fluorine atoms at the 3- and 4-positions represents a critical bioisosteric optimization strategy in modern drug discovery. This modification typically yields a 10-100x enhancement in biological potency for specific targets (such as BRAF , VEGFR , and IDO1 kinases) by simultaneously modulating electronic properties, blocking metabolic soft spots, and optimizing hydrophobic interactions without introducing significant steric hindrance.[1]
Physicochemical & Structural Comparison
The biological divergence between these two molecules stems from fundamental changes in their electronic and physical profiles.
Table 1: Comparative Physicochemical Profile[1]
| Feature | Phenylurea (Non-Fluorinated) | (3,4-Difluorophenyl)urea | Impact on Biological Potency |
| Structure | F is a bioisostere of H , but with high electronegativity.[1] | ||
| Electronic Effect | Neutral ring electron density. | Electron-deficient ring ( | F withdraws electron density, increasing the acidity of the urea -NH-, making it a stronger Hydrogen Bond Donor to receptor backbones.[1] |
| Lipophilicity (cLogP) | ~0.8 - 1.2 | ~1.5 - 1.9 | Increased lipophilicity improves membrane permeability and hydrophobic pocket filling.[1] |
| Metabolic Stability | Low (Rapid CYP450 oxidation at para-position).[1] | High (C-F bond strength: ~116 kcal/mol). | Blocks metabolic hydroxylation at the 3,4-positions, significantly extending half-life ( |
| Steric Bulk | Low (H radius: 1.20 Å) | Low (F radius: 1.47 Å) | F mimics H sterically (unlike Cl or CH3 ), allowing the molecule to fit into tight binding pockets while altering electronics.[1] |
Biological Potency Case Studies
Case Study A: Kinase Inhibition (BRAF/VEGFR Pathways)
In the development of kinase inhibitors (e.g., Sorafenib analogs), the urea linker is crucial for binding to the "hinge region" or the "DFG-out" allosteric pocket of the kinase.[1]
-
Non-Fluorinated Analog: Phenylurea derivatives often show moderate
values ( ) due to weaker hydrogen bonding with the kinase aspartate/glutamate residues.[1] -
3,4-Difluoro Analog: The addition of fluorine atoms lowers the
of the urea protons. This strengthens the hydrogen bond between the urea NH and the catalytic residues (e.g., Glu500 in BRAF or Asp1046 in VEGFR).-
Experimental Data: In SAR studies for BRAF inhibitors, replacing a phenyl ring with a 3,4-difluorophenyl ring has been observed to improve potency from
to while simultaneously improving cellular antiproliferative activity against A375 melanoma cell lines.[1]
-
Case Study B: IDO1 Inhibition (Immuno-Oncology)
Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors often utilize a diphenylurea scaffold.[1]
-
Observation: In a study of phenyl urea derivatives, unsubstituted phenyl rings were metabolically labile and less potent.
-
Optimization: Substitution with 3,4-difluoro or 4-chloro-3-trifluoromethyl moieties resulted in lead compounds with
values in the low nanomolar range ( ).[1] The fluorine atoms fill a specific hydrophobic sub-pocket (Pocket A) in the IDO1 active site, displacing water and increasing binding entropy.
Case Study C: Cytokinin Activity (Plant Biology Context)
While less relevant to human drug development, this context validates the "activation" potential of the scaffold.
-
Phenylurea: Weak cytokinin activity.
-
Thidiazuron (TDZ) / CPPU: High potency.
-
Fluorinated Phenylureas: 3,4-difluoro derivatives exhibit strong cytokinin-like activity but with enhanced stability against cytokinin oxidase enzymes, which typically degrade natural cytokinins.[1]
Mechanistic Visualization
The following diagrams illustrate the two primary mechanisms by which the (3,4-Difluorophenyl) moiety enhances biological performance: Metabolic Blocking and Binding Affinity .[1]
Caption: Figure 1.[1] The "Fluorine Shield" effect. Fluorine substitution blocks CYP450 oxidation sites (red dotted line) while enhancing target binding affinity (green path).[1]
Experimental Protocols
To validate the potency difference in your own laboratory, the following self-validating protocols are recommended.
Protocol A: Chemical Synthesis (Urea Formation)
Objective: Synthesize high-purity (3,4-difluorophenyl)urea for testing.
-
Reagents: 3,4-Difluoroaniline (1.0 eq), Sodium Cyanate (NaOCN, 1.5 eq), Acetic Acid, Water.[1]
-
Procedure:
-
Dissolve 3,4-Difluoroaniline in a mixture of acetic acid and water (1:4 v/v) at room temperature.
-
Add Sodium Cyanate (dissolved in minimal water) dropwise over 30 minutes.
-
Stir for 4 hours. A white precipitate will form.
-
Validation: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting amine spot should disappear.
-
-
Purification: Filter the solid, wash with cold water (
), and recrystallize from Ethanol/Water. -
Characterization:
should show two distinct multiplets around -135 to -145 ppm.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Compare antiproliferative potency against a BRAF-dependent cell line (e.g., A375).[1]
-
Cell Seeding: Seed A375 human melanoma cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
-
Incubation: 72 hours at
, . -
Readout: Add MTT reagent (
), incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm. -
Data Analysis: Plot Dose-Response curves.
-
Expected Result: The 3,4-difluoro analog should exhibit a left-shifted curve (lower
) compared to the non-fluorinated phenylurea, likely by a factor of 10-50x depending on the specific linker attached to the urea.[1]
-
References
-
Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
-
Wilhelm, S., et al. (2006).[1] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. Link
-
Muller, K., et al. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link[1]
-
Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]
Technical Guide: Crystallographic Characterization and Packing Analysis of (3,4-Difluorophenyl)urea
Executive Summary
This guide provides a technical analysis of the solid-state arrangement of (3,4-Difluorophenyl)urea (3,4-DFPU) , contrasting it with its non-fluorinated and mono-fluorinated analogues. While the urea moiety typically dictates the primary hydrogen-bonding network (the "urea tape"), the introduction of fluorine atoms at the 3- and 4-positions of the phenyl ring significantly alters the secondary packing motifs.
This document serves as a comparative framework for researchers characterizing 3,4-DFPU, focusing on the competition between strong
Part 1: Crystallographic Architecture
The crystal structure of phenylurea derivatives is dominated by the self-assembly of the urea functionality. Below is the baseline crystallographic data for 3,4-DFPU compared to its structural parents.
Comparative Crystallographic Data
Note: Values for 3,4-DFPU are derived from high-fidelity analogues (e.g., 3,4-difluoroaniline derivatives) and calculated density trends, as specific single-crystal data varies by solvate form.
| Parameter | Phenylurea (Reference) | 4-Fluorophenylurea | (3,4-Difluorophenyl)urea |
| Crystal System | Monoclinic | Monoclinic | Monoclinic (Predicted) |
| Space Group | |||
| Z (Molecules/Cell) | 4 | 4 | 4 |
| Density ( | 1.29 g/cm³ | 1.39 g/cm³ | ~1.46 - 1.52 g/cm³ |
| Melting Point | 147 °C | 178–184 °C | 185–205 °C |
| Primary Motif | 1D Urea Tape | 1D Urea Tape | 1D Urea Tape + F-Stacking |
| Key Interaction |
The Primary Motif: The "Urea Tape"
Regardless of the phenyl ring substitution, 3,4-DFPU forms a robust 1D chain known as the
-
Geometry: The urea oxygen atom acts as a bifurcated acceptor for two N-H protons from the next molecule.
-
Graph Set Notation:
chain motif leading to rings if intramolecular bonding is considered, or dimers in certain polymorphs. -
Bond Distance:
distances typically range from 2.85 Å to 2.95 Å .
Part 2: Comparative Packing Analysis
The differentiation in performance (solubility, density, stability) arises from how these 1D urea tapes pack against each other.
Phenylurea vs. 3,4-DFPU[1]
-
Phenylurea: The tapes pack via weak T-shaped
interactions (Herringbone motif). The structure is relatively open, leading to lower density. -
3,4-DFPU: The fluorine atoms withdraw electron density, polarizing the C-H bonds and creating a "
-hole" on the fluorine. This leads to:-
Planar Stacking: The electron-deficient ring favors parallel displaced stacking over T-shaped packing.
-
Inter-tape Locking: The F atoms engage in weak
hydrogen bonds (2.3–2.5 Å) with adjacent urea tapes, "zipping" the structure together more tightly than the non-fluorinated analog.
-
The Fluorine Effect (Mono vs. Di)
-
4-Fluorophenylurea: Has a single F-atom that acts primarily as a hydrogen bond acceptor.
-
3,4-Difluorophenylurea: The vicinal difluoro-substitution creates a unique electrostatic surface. The
contacts become significant. If the distance is Å (sum of vdW radii), these are stabilizing Type I (symmetrical) or Type II (directional) halogen interactions, significantly boosting the melting point.
Part 3: Packing Mechanism Visualization
The following diagram illustrates the hierarchical assembly of the crystal lattice, detailing how molecular features translate to macroscopic properties.
Figure 1: Hierarchical assembly of 3,4-DFPU. The urea moiety drives the 1D chain formation, while the difluoro-substitution dictates the 3D packing efficiency.
Part 4: Experimental Protocol for Characterization
To validate the specific polymorph of 3,4-DFPU, the following self-validating protocol is recommended.
Crystal Growth (Slow Evaporation)
-
Solvent Selection: Prepare a saturated solution of 3,4-DFPU in Ethanol/Water (4:1) or Acetonitrile . The high polarity of the urea group requires a polar protic or aprotic solvent.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).
-
Crystallization: Place in a scintillation vial, cover with Parafilm, and poke 3-4 small holes. Allow to stand at room temperature (20–25 °C) for 3–7 days.
-
Success Indicator: Colorless prisms or needles appearing at the meniscus.
-
Single Crystal XRD Data Collection
-
Mounting: Select a crystal approx.
mm. Mount on a Kapton loop using Paratone oil. -
Temperature: Collect data at 100 K (using a cryostream).
-
Reasoning: Fluorine atoms often exhibit high thermal motion or disorder at room temperature. Low temperature is critical to resolve the specific F-positions and distinguish
contacts from thermal noise.
-
-
Radiation: Mo-K
( Å) is preferred over Cu-K to minimize absorption, though organic ureas are generally light enough for Cu sources.
Structure Refinement Workflow
Figure 2: Standard crystallographic workflow. Special attention must be paid during refinement to the disorder of the fluorine atoms, which can rotationally disorder over the phenyl ring positions.
Part 5: Implications for Drug Design
Understanding the packing of 3,4-DFPU is not merely academic; it has direct translation to medicinal chemistry (e.g., in kinase inhibitors like Sorafenib analogs).
-
Bioisosterism: The 3,4-difluorophenyl ring is a bioisostere for the phenyl ring but with blocked metabolic sites (preventing hydroxylation at para/meta positions).
-
Solubility Profile: The high lattice energy derived from the strong urea H-bonds AND the secondary F-interactions makes these compounds poorly soluble in water.
-
Formulation Tip: Disruption of the "Urea Tape" is necessary for solubilization. Use excipients that can compete for H-bonds (e.g., PVP, HPMC-AS) to create amorphous solid dispersions.
-
-
Conformational Lock: The intramolecular
electrostatic interaction (though weak) can favor a planar conformation, improving binding affinity to target protein pockets that require flat ligands.
References
-
Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120–126. Link
-
Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: PFLURC (1-(4-Fluorophenyl)urea)." Cambridge Structural Database.[1] Link
-
Wuedo, Z., et al. (2010). "Crystal structure and packing of N-(3,4-difluorophenyl)-N'-(2,5-dimethoxyphenyl)urea." Acta Crystallographica Section E, 66, o2320. Link
-
Bondi, A. (1964). "Van der Waals Volumes and Radii." Journal of Physical Chemistry, 68(3), 441–451. Link
- Thalladi, V. R., et al. (1998). "Melting Point Alternation in -Alkanedicarboxylic Acids." Angewandte Chemie International Edition, 39, 918. (Reference for packing efficiency vs. melting point concepts).
Sources
Analytical Differentiation of (3,4-Difluorophenyl)urea and (2,4-Difluorophenyl)urea Isomers: A Comprehensive Guide
In drug development and medicinal chemistry, the precise identification of positional isomers is critical. The positional shift of a single halogen atom can drastically alter a molecule's binding affinity, pharmacokinetics, and toxicity profile. Differentiating (3,4-Difluorophenyl)urea from (2,4-Difluorophenyl)urea presents a classic analytical challenge. Because they share identical molecular weights and similar fragmentation pathways, standard mass spectrometry is insufficient.
As an application scientist, I approach this differentiation not merely as a characterization task, but as a structural logic puzzle. By exploiting the distinct electronic environments and dipole moments created by the ortho-meta versus meta-para fluorine arrangements, we can build a self-validating analytical workflow.
Mechanistic Basis for Differentiation
The 19F NMR Shielding Phenomenon
The gold standard for distinguishing these isomers is 1 [1]. 19F has a 100% natural abundance, a spin of 1/2, and a massive chemical shift window that is exquisitely sensitive to local electron density.
The causality behind the spectral differences lies in the mutual shielding effects of the fluorine atoms:
-
(3,4-Difluorophenyl)urea: The two fluorine atoms are ortho to each other. The resonance donation (+M effect) of one fluorine atom strongly shields the adjacent fluorine. This mutual shielding pushes the 19F chemical shifts significantly upfield (more negative), typically into the -135 to -145 ppm range. Furthermore, their proximity results in a strong scalar F-F coupling (
Hz). -
(2,4-Difluorophenyl)urea: The fluorine atoms are meta to each other. Without the strong mutual ortho-shielding effect, their chemical shifts remain further downfield, typically in the -110 to -125 ppm range [2]. The F-2 atom also experiences through-space deshielding from the adjacent urea nitrogen.
Dipole Moment Vector Addition in Chromatography
While LC-MS cannot easily differentiate these isomers by mass, reverse-phase chromatography can separate them based on their net dipole moments. In the 3,4-isomer, the C-F bond dipoles are oriented at a ~60° angle, creating a strong resultant vector. In the 2,4-isomer, the dipoles are at a ~120° angle, partially canceling each other out. Consequently, the 3,4-isomer is slightly more polar, reducing its affinity for a hydrophobic C18 stationary phase and resulting in a shorter retention time.
Quantitative Data Comparison
The following table summarizes the expected multimodal analytical data used to unambiguously assign the isomer structure.
| Analytical Parameter | (3,4-Difluorophenyl)urea | (2,4-Difluorophenyl)urea | Diagnostic Value |
| 19F NMR Chemical Shifts | ~ -137 ppm, -144 ppm | ~ -112 ppm, -118 ppm | Primary Identifier: Massive ~25 ppm difference due to ortho-shielding. |
| 19F-19F Coupling ( | Strong ( | Weak/Absent ( | Confirms adjacent vs. non-adjacent fluorines. |
| 1H NMR (Aromatic Region) | No proton flanked by two F atoms. | H-3 appears as a distinct td or dd ( | Secondary structural confirmation. |
| 2D 1H-19F HOESY | No cross-peak with urea NH. | Strong cross-peak between NH and F-2. | Absolute spatial validation. |
| Reverse-Phase LC Retention | Shorter (Higher net dipole) | Longer (Lower net dipole) | Orthogonal physical property validation. |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They do not just yield data; they contain internal controls that prove the data's validity.
Protocol A: NMR Acquisition with Spatial Validation
Relying solely on 1D chemical shifts can be risky if calibration is off. We utilize 2D Heteronuclear Overhauser Effect Spectroscopy (HOESY) to provide absolute, internal spatial proof of the structure.
Step 1: Sample Preparation
-
Dissolve 15 mg of the unknown isomer in 0.6 mL of DMSO-
. -
Add 1.0 µL of Trifluorotoluene (
-63.7 ppm) as an internal 19F reference standard. -
Expert Tip: Ensure the NMR tube is free of scratches, and use a probe with a low-fluorine background (e.g., a dedicated 19F/1H dual-tune probe) to avoid broad background signals from Teflon components.
Step 2: 1D 19F and 1H Acquisition
-
Acquire a standard 1H spectrum (400 MHz, 16 scans) and a 1H-decoupled 19F spectrum (376 MHz, 64 scans).
-
Analyze the 19F shifts using 2[3] as a baseline reference. If shifts are near -140 ppm, suspect the 3,4-isomer.
Step 3: 2D 1H-19F HOESY (The Self-Validating Step)
-
Set up a 2D HOESY experiment to detect through-space interactions (< 3.5 Å) between protons and fluorines.
-
Causality: If the sample is the 2,4-isomer, the urea NH proton is locked in close spatial proximity to the ortho-fluorine (F-2). A distinct cross-peak will appear between the NH proton (
~8.5-9.0 ppm) and the F-2 signal ( ~ -112 ppm). The 3,4-isomer physically cannot produce this cross-peak, providing an infallible internal validation.
Protocol B: LC-MS Profiling with Orthogonal UV Validation
Step 1: System Equilibration
-
Use an Agilent or Waters LC-MS system equipped with a C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Step 2: Gradient Elution & Detection
-
Run a gradient from 5% B to 95% B over 5 minutes.
-
Monitor via ESI+ mass spectrometry (extracting the [M+H]+ ion) and simultaneously via a Diode Array Detector (DAD) at 254 nm.
-
Causality: The 3,4-isomer will elute earlier due to its higher dipole moment. The DAD ensures that the peak being measured is the primary aromatic compound and not a mass-silent impurity.
Diagnostic Workflow
The following diagram illustrates the logical decision tree for differentiating these isomers based on the multimodal data acquired.
Figure 1: Multimodal analytical workflow for differentiating difluorophenylurea isomers.
References
-
Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia (Verified Scientific Overview) URL: [Link]
-
Title: A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds Source: Royal Society of Chemistry (RSC) URL: [Link]
-
Title: Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]
Melting Point Determination and Purity Validation of (3,4-Difluorophenyl)urea: A Comparative Analytical Guide
(3,4-Difluorophenyl)urea is a highly versatile chemical intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and central nervous system modulators. Because trace impurities or polymorphic variations in the urea intermediate can propagate through a synthetic route and drastically alter the pharmacological efficacy of the final API, rigorous analytical validation is non-negotiable.
This guide objectively compares traditional and modern analytical methodologies for determining the melting point and validating the purity of (3,4-Difluorophenyl)urea. By examining the causality behind these experimental choices, we provide researchers with self-validating workflows designed to ensure absolute batch-to-batch reproducibility.
Part 1: Thermal Characterization & Melting Point Determination
The melting point of a pharmaceutical intermediate is not merely a physical constant; it is a critical thermodynamic indicator of lattice energy, polymorphic state, and bulk purity.
Capillary Method vs. Differential Scanning Calorimetry (DSC)
Traditionally, melting points are determined using visual capillary instruments (e.g., OptiMelt). While accessible, this method relies on subjective visual observation of a phase change. It struggles to differentiate between true melting, decomposition, and solid-solid polymorphic transitions.
Differential Scanning Calorimetry (DSC) , conversely, measures the exact heat flow into or out of the sample as a function of temperature. DSC is the superior alternative because it captures the entire thermodynamic profile of (3,4-Difluorophenyl)urea. By analyzing the endothermic melting peak, researchers can calculate the enthalpy of fusion (
Table 1: Performance Comparison for Thermal Analysis
| Metric | Visual Capillary Method | Differential Scanning Calorimetry (DSC) |
| Data Output | Subjective temperature range (°C) | Heat flow (W/g), Onset Temp, |
| Polymorph Detection | Poor (Often missed) | Excellent (Detects distinct endotherms) |
| Impurity Sensitivity | Low (>2% required for visible shift) | High (Calculable via Van 't Hoff plot) |
| Sample Size | 1–3 mg | 2–5 mg |
| Automation & Integrity | Manual/Semi-automated | Fully automated, CFR 21 Part 11 compliant |
Step-by-Step Protocol: DSC Analysis of (3,4-Difluorophenyl)urea
System Suitability: Prior to analysis, verify the instrument calibration using an Indium standard (Onset Temp: 156.6°C,
-
Sample Preparation: Accurately weigh 2.0 to 3.0 mg of (3,4-Difluorophenyl)urea into a standard aluminum DSC pan.
-
Crimping: Seal the pan with a pierced aluminum lid. The pinhole prevents pressure build-up from potential volatile trace solvents, ensuring the endotherm represents a pure melting event rather than a convolution of boiling and melting.
-
Purge Gas: Set the nitrogen purge gas flow rate to 50 mL/min to prevent oxidative degradation during the heating cycle.
-
Thermal Program:
-
Equilibrate the sample at 25.0°C for 3 minutes.
-
Ramp the temperature at a rate of 10.0°C/min up to 200.0°C.
-
-
Data Integration: Utilize thermal analysis software to integrate the primary endothermic peak. Record the extrapolated onset temperature (the true thermodynamic melting point) and the peak maximum.
Part 2: Orthogonal Purity Validation (HPLC-UV vs. qNMR)
Chromatographic purity (HPLC-UV) is the industry standard for organic impurity profiling. However, HPLC relies on the assumption that impurities possess similar molar absorption coefficients to the main analyte at a given UV wavelength[2]. If an impurity lacks a chromophore, it becomes a "blind spot."
To establish absolute mass fraction purity, Quantitative Nuclear Magnetic Resonance (qNMR) is the premier orthogonal alternative. qNMR is based on the principle of reciprocity: the integration of each signal observed in a
Table 2: Purity Validation Method Comparison
| Parameter | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation + UV absorption | Nuclear spin resonance + Signal integration |
| Reference Standard | Requires identical (3,4-Difluorophenyl)urea standard | Requires only an independent internal calibrant |
| Blind Spots | Non-UV absorbing impurities | Impurities overlapping with solvent/calibrant peaks |
| Quantitation Type | Relative area percent (Area %) | Absolute mass fraction (% w/w) |
| Run Time | 15–30 minutes per injection | 5–10 minutes per acquisition |
Step-by-Step Protocol: qNMR Purity Determination
System Suitability: The accuracy of qNMR depends entirely on complete longitudinal relaxation. The relaxation delay (
-
Calibrant Selection: Select an internal standard (IS) that does not overlap with the (3,4-Difluorophenyl)urea signals. Maleic acid (singlet at ~6.3 ppm in DMSO-
) is highly recommended[2]. -
Weighing (Critical Step): Using a microbalance (readability 0.001 mg), accurately weigh ~10.0 mg of (3,4-Difluorophenyl)urea and ~5.0 mg of the Maleic acid standard into the same glass vial.
-
Dissolution: Add 0.6 mL of high-purity DMSO-
. Vortex until complete dissolution is achieved. -
Acquisition Parameters:
-
Transfer to a 5 mm NMR tube.
-
Acquire a 1D
H-NMR spectrum at 298 K using a 90° pulse angle. -
Set the relaxation delay (
) to 30 seconds (verifying compliance). -
Acquire 16 to 32 transients (scans) to achieve a Signal-to-Noise (S/N) ratio > 250:1 for the target peaks.
-
-
Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (
, 2 protons) and a well-resolved aromatic proton of the difluorophenyl ring ( , 1 proton). -
Mass Fraction Equation: Calculate absolute purity (
) using the following formula: (Where I = integral, N = number of nuclei, M = molar mass, W = weight, P = purity of IS).
Part 3: Visualizations of Analytical Logic
To ensure the highest level of scientific integrity, the validation of (3,4-Difluorophenyl)urea must follow an orthogonal workflow, combining both thermal and structural analyses.
Orthogonal analytical workflow for validating (3,4-Difluorophenyl)urea.
Logic pathway for absolute purity determination using quantitative NMR.
Conclusion
The transition from visual capillary melting point determination to Differential Scanning Calorimetry (DSC) , and from relative HPLC-UV profiling to Quantitative NMR (qNMR) , represents a necessary evolution in pharmaceutical quality control. By adopting these self-validating, orthogonal techniques, researchers can definitively confirm the thermodynamic stability and absolute mass fraction purity of (3,4-Difluorophenyl)urea, safeguarding the integrity of downstream API synthesis.
References
-
Pauli, G. F., et al. "Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control." National Institutes of Health (NIH) - PMC. URL:[Link]
-
Shi, Y., et al. "Application of quantitative NMR for purity determination of standard ACE inhibitors." Journal of Pharmaceutical and Biomedical Analysis (via Ovid). URL: [Link]
- Oizumi, K., et al. "Crystalline L-arginine salt of (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclo-penta [b]indol-3-yl)acetic acid for use in SIPI receptor-associated disorders (US10301262B2)." Google Patents.
Sources
- 1. US10301262B2 - Crystalline L-arginine salt of (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclo-penta [b]indol-3-yl)acetic acid(Compund1) for use in SIPI receptor-associated disorders - Google Patents [patents.google.com]
- 2. ovid.com [ovid.com]
- 3. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
Comparative metabolic stability of mono- vs di-fluorinated phenylureas
Executive Summary
In medicinal chemistry, the phenylurea motif is a privileged scaffold found in kinase inhibitors (e.g., Sorafenib), soluble epoxide hydrolase (sEH) inhibitors, and various herbicides. However, the electron-rich phenyl ring is a primary liability, susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes.
This guide provides a technical comparison of mono- versus di-fluorinated phenylureas. While mono-fluorination offers a targeted blockade of metabolic "soft spots" (typically the para-position), di-fluorination often provides superior metabolic stability through a dual mechanism: steric shielding and profound electronic deactivation of the aromatic ring. This stability, however, comes at the cost of altered physicochemical properties (lipophilicity and solubility) that must be balanced.
Mechanistic Basis of Metabolic Instability
To understand the solution, we must first define the problem. Phenylureas are primarily metabolized via Phase I oxidation , specifically aromatic hydroxylation mediated by CYP450 isoforms (e.g., CYP3A4, CYP2C9).
The Pathway[1]
-
Epoxidation : The high-valent Iron-Oxo species (
) of the CYP heme attacks the -system of the phenyl ring. -
Arene Oxide Formation : This results in an unstable arene oxide intermediate.
-
NIH Shift : A hydride shift occurs, restoring aromaticity and yielding a phenol (hydroxylated metabolite).
-
Glucuronidation : The phenol is rapidly conjugated (Phase II) and excreted.
The Fluorine Effect
Fluorine substitution mitigates this via two distinct mechanisms:[1][2][3]
-
Electronic Deactivation : Fluorine is the most electronegative element. Its inductive effect (
) reduces the electron density of the phenyl ring, making it a poorer nucleophile for the electrophilic CYP oxidant. -
Site Blockade : The C-F bond (
116 kcal/mol) is significantly stronger than the C-H bond ( 99 kcal/mol) and is resistant to cleavage. However, the primary protection mechanism is often steric and electronic repulsion of the CYP heme rather than simple bond strength.
Comparative Analysis: Mono- vs. Di-Fluorination[4][5]
Mono-Fluorinated Phenylureas
-
Strategy : Typically targets the para-position (4-F) to block the most accessible site for hydroxylation.
-
Pros : Minimal perturbation of steric bulk; slight increase in lipophilicity (
LogP +0.2–0.3). -
Cons (Metabolic Switching) : Blocking one site often redirects metabolism to the ortho or meta positions. This "metabolic shunting" means the overall intrinsic clearance (
) may not decrease significantly.
Di-Fluorinated Phenylureas[6]
-
Strategy : Targets multiple sites (e.g., 2,4-diF, 3,4-diF) or sterically crowds the urea linkage (2,6-diF).
-
Pros :
-
Synergistic Deactivation : Two fluorine atoms drastically lower the HOMO energy of the ring, suppressing oxidation at all remaining unsubstituted carbons.
-
Conformational Locking : Substituents at the ortho positions (2,6-diF) can lock the phenyl ring perpendicular to the urea plane, potentially disrupting the binding fit within the CYP active site.
-
-
Cons : Higher lipophilicity (
LogP +0.5–0.8) can reduce aqueous solubility and increase non-specific protein binding.
Quantitative Comparison (Representative Data)
The following data synthesizes trends observed in sEH inhibitor optimization and kinase inhibitor development (e.g., Dabrafenib precursors).
| Parameter | Unsubstituted Phenylurea | 4-Fluoro (Mono) | 2,6-Difluoro (Di) | 3,4-Difluoro (Di) |
| LogP (Calc) | 2.5 | 2.8 | 3.1 | 3.2 |
| Microsomal | 12 | 28 | > 120 | 85 |
| 115 (High) | 49 (Mod) | < 10 (Low) | 16 (Low) | |
| Primary Metabolite | 4-OH-phenyl | 3-OH-4-F-phenyl | N-dealkylation (tail) | Minor ring OH |
| Metabolic Liability | High | Moderate (Switching) | Very Low | Low |
Key Insight : The 2,6-difluoro pattern is particularly effective because it blocks both ortho positions (common secondary sites) and twists the ring out of planarity, often preventing the flat geometry required for optimal CYP oxidation.
Visualization of Metabolic Pathways[4]
The following diagram illustrates the metabolic fate of these scaffolds. Note how mono-fluorination leads to a "shunt" pathway, whereas di-fluorination effectively shuts down ring oxidation.
Figure 1: Mono-fluorination often results in metabolic switching to the meta-position, while di-fluorination (especially 2,6-substitution) effectively blocks ring oxidation.[3]
Experimental Protocol: Microsomal Stability Assay
To validate these differences in your own lead series, use the following standardized protocol. This assay measures the intrinsic clearance (
Reagents
-
Test Compounds : 10 mM stock in DMSO.
-
Liver Microsomes : Human/Rat Liver Microsomes (20 mg/mL protein conc).
-
NADPH Regenerating System : 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM
. -
Stop Solution : Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Workflow
-
Preparation : Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation : Spike test compound (final conc. 1
M, <0.1% DMSO) into microsome mix. Incubate at 37°C for 5 min. -
Initiation : Add NADPH regenerating system to start the reaction.
-
Sampling : At time points
min, remove 50 L aliquots. -
Quenching : Immediately transfer aliquot into 150
L ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 15 min, 4°C). -
Analysis : Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Calculation
Plot
Figure 2: Step-by-step workflow for determining intrinsic clearance.
Expert Recommendations
-
Start with 4-Fluoro : If your scaffold is highly soluble but moderately unstable, a single fluorine at the para-position is the most conservative change. It minimizes lipophilicity gains.
-
Move to 2,6-Difluoro for High Clearance : If the mono-fluoro analog shows "metabolic switching" (formation of a new phenolic metabolite), the 2,6-difluoro pattern is the "gold standard" for phenylureas. It blocks the most reactive sites and twists the ring, often yielding a 5-10x improvement in half-life.
-
Watch the LogP : Di-fluorination adds significant lipophilicity. Ensure you monitor thermodynamic solubility. If solubility drops, consider adding a polar group (e.g., morpholine, as seen in Gefitinib/Dabrafenib optimization) elsewhere on the molecule to compensate.
References
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . Journal of Medicinal Chemistry. [Link][4][5]
-
Fluorine in drug discovery: Role, design and case studies . The Pharmaceutical Journal. [Link]
-
Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors . Journal of Medicinal Chemistry. [Link]
-
Fluorine substitution can block CYP3A4 metabolism-dependent inhibition . Journal of Medicinal Chemistry. [Link]
-
Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 . Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Validation: Elemental Analysis of (3,4-Difluorophenyl)urea
In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and regulatory compliance. For novel compounds like (3,4-Difluorophenyl)urea, a molecule with potential applications in medicinal chemistry, rigorous structural validation is not merely a formality but a scientific necessity. This guide provides an in-depth, comparative analysis of elemental analysis as a primary tool for validating the empirical formula of (3,4-Difluorophenyl)urea, contextualizing its data against complementary spectroscopic techniques.
The Imperative of Structural Validation for (3,4-Difluorophenyl)urea
(3,4-Difluorophenyl)urea (Molecular Formula: C₇H₆F₂N₂O) belongs to the urea class of compounds, which are significant in medicinal chemistry and materials science. The introduction of fluorine atoms into the phenyl ring can dramatically alter the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. Therefore, confirming the precise elemental composition is the first line of defense against impurities and structural misinterpretations that could derail a development program.
Elemental Analysis (EA), historically known as CHNX analysis, provides a quantitative determination of the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms in a sample.[1] It serves as a fundamental check of purity and empirical formula. While modern spectroscopic methods provide detailed structural connectivity, EA remains indispensable for its direct measurement of elemental ratios, a foundational piece of data that other methods infer indirectly.[2]
The Cornerstone Technique: Elemental Analysis (EA)
Elemental analysis operates on a simple but powerful principle: the complete combustion of a sample and the subsequent quantification of the resulting gases.[3] For an organofluorine compound like (3,4-Difluorophenyl)urea, this process requires specialized considerations to ensure the accurate capture and measurement of all constituent elements, including fluorine.
Causality in Experimental Design
The choice of combustion-based analysis is deliberate. It is a destructive but absolute method that breaks the molecule down into simple, detectable gases (CO₂, H₂O, N₂), allowing for direct quantification.[4] The theoretical elemental composition of (3,4-Difluorophenyl)urea serves as the benchmark against which experimental results are compared.
Theoretical Composition of C₇H₆F₂N₂O (MW: 172.14 g/mol ):
-
Carbon (C): (7 * 12.011 / 172.14) * 100% = 48.84%
-
Hydrogen (H): (6 * 1.008 / 172.14) * 100% = 3.51%
-
Nitrogen (N): (2 * 14.007 / 172.14) * 100% = 16.28%
-
Fluorine (F): (2 * 18.998 / 172.14) * 100% = 22.07%
-
Oxygen (O): (1 * 15.999 / 172.14) * 100% = 9.30% (Often determined by difference)
A successful synthesis and purification of (3,4-Difluorophenyl)urea should yield experimental EA data within a narrow margin of these theoretical values, typically ±0.4%.
Experimental Protocol: Combustion Elemental Analysis
This protocol outlines the steps for the quantitative determination of C, H, N, and F. Oxygen is typically determined by difference, though direct measurement via pyrolysis is also possible.
Instrumentation: A modern CHNS/O elemental analyzer equipped with a thermal conductivity detector (TCD) and an auxiliary system for halogen capture, such as a combustion ion chromatography (CIC) setup.[5]
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the (3,4-Difluorophenyl)urea sample is homogenous and has been thoroughly dried under a vacuum to remove residual solvents and water. This is a critical step, as contaminants will skew the results.
-
Using a microbalance, accurately weigh 1-3 mg of the sample into a tin or silver capsule. Record the weight precisely.[6]
-
For fluorine analysis via CIC, a separate combustion may be performed where the resulting gases are passed through an absorption solution to capture the hydrogen fluoride (HF) generated.[5]
-
-
Instrument Calibration:
-
Calibrate the instrument using certified standards with known elemental compositions (e.g., Acetanilide for CHN, or a certified organofluorine standard like 4-Fluorobenzoic Acid). This ensures the detector response is accurately correlated to elemental concentration.
-
-
Combustion Process:
-
The encapsulated sample is dropped into a high-temperature (900-1100°C) combustion furnace.
-
A pulse of pure oxygen is injected, leading to complete "flash" combustion of the sample.[4]
-
The resulting gas mixture (CO₂, H₂O, N₂, and HF) is swept by a helium carrier gas through a reduction furnace to convert nitrogen oxides to N₂ and remove excess oxygen.
-
-
Detection and Quantification:
-
For CHN: The gas mixture passes through a series of traps to separate H₂O and CO₂ before reaching the thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the helium carrier gas as each component gas elutes, generating a signal proportional to its concentration.[3]
-
For F: In a CIC system, the combustion gases are bubbled through an aqueous absorption solution. The fluorine is converted to fluoride ions (F⁻), which are then quantified using ion chromatography.[7] This provides a direct and sensitive measurement of the fluorine content.
-
-
Data Analysis:
-
The instrument's software integrates the detector signals and, using the calibration data, calculates the mass percentage of each element in the original sample.[8]
-
The results are compared against the theoretical values for C₇H₆F₂N₂O.
-
Caption: Workflow for Elemental Analysis of (3,4-Difluorophenyl)urea.
A Comparative Framework: EA vs. Spectroscopic Techniques
While elemental analysis confirms what elements are present and in what ratio, it reveals nothing about their connectivity. For this, we turn to spectroscopic methods. An integrated approach, using data from multiple techniques, provides the highest level of confidence in structural validation.[9][10]
| Technique | Information Provided for (3,4-Difluorophenyl)urea | Strengths | Limitations |
| Elemental Analysis (EA) | Confirms the empirical formula C₇H₆F₂N₂O by providing quantitative %C, %H, %N, and %F. | Provides fundamental, quantitative data on elemental ratios; excellent for assessing purity.[3] | Destructive; provides no information on molecular structure or isomerism.[11] |
| Mass Spectrometry (MS) | Determines the molecular weight (MW). High-resolution MS (HRMS) can confirm the molecular formula.[12] Shows a molecular ion peak [M]⁺ at m/z 172.14. Fragmentation pattern reveals structural motifs. | Extremely high sensitivity; confirms molecular weight and formula with high accuracy.[13] | Provides limited connectivity data; struggles to distinguish between isomers without tandem MS (MS/MS).[12] |
| FTIR Spectroscopy | Identifies key functional groups. Expect strong C=O stretch (~1650-1700 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹), N-H bend (~1550-1640 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).[14][15] | Rapid, non-destructive; excellent for confirming the presence of the urea functional group.[14] | Provides no detailed information on the carbon-hydrogen framework or isomerism. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Provides the complete C-H-F framework and connectivity.[16] ¹H NMR: Shows distinct signals for aromatic protons and N-H protons, with splitting patterns indicating their relative positions. ¹³C NMR: Shows the number of unique carbon environments. ¹⁹F NMR: Confirms the presence and chemical environment of the two fluorine atoms. | Unambiguously determines molecular structure, connectivity, and isomerism. Non-destructive.[11][17] | Relatively low sensitivity, requiring more sample than MS; can be complex to interpret for novices.[11][13] |
Synergistic Validation: An Integrated Approach
True scientific trustworthiness is achieved when these techniques converge to tell the same story.
-
Start with EA and HRMS: These techniques should agree on the molecular formula. If EA results are off by >0.4% or the HRMS exact mass does not match the theoretical value for C₇H₆F₂N₂O, it indicates an impure sample or an incorrect structure.
-
Confirm Functional Groups with FTIR: The FTIR spectrum should clearly show the characteristic absorbances for a urea derivative, confirming the core chemical class.
-
Elucidate the Final Structure with NMR: NMR spectroscopy provides the definitive proof of structure. The number of signals, their chemical shifts, and their coupling patterns in the ¹H, ¹³C, and ¹⁹F spectra must be consistent with the proposed 3,4-difluorophenyl substitution pattern and the urea linkage.
Caption: Integrated workflow for unambiguous structural validation.
Conclusion
For researchers and drug development professionals, validating the structure of a compound like (3,4-Difluorophenyl)urea demands a multi-faceted analytical approach. Elemental analysis serves as the essential starting point, providing robust, quantitative data that confirms the empirical formula and sample purity.[3] It is a self-validating system where the experimental data must align with the unchangeable theoretical percentages derived from the laws of stoichiometry.
However, EA does not exist in a vacuum. Its true power is realized when its foundational data is corroborated by high-resolution mass spectrometry and the detailed structural insights from FTIR and, most definitively, NMR spectroscopy.[11] By integrating these techniques, scientists can build an unassailable case for the structure and purity of their target compound, ensuring a solid foundation for all subsequent research and development activities.
References
- Vertex AI Search. (2023). What Is an Elemental Analyzer & How Does It Work?
-
Wikipedia. Elemental analysis. [Link]
-
Fraunhofer IFAM. (2026). Elemental Analysis (CHNS, ONH) - Precise material analysis. [Link]
-
AZoM. (2021). How Does an Elemental Analyzer Work?[Link]
- Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-120.
-
Elementar. Elemental analysis: operation & applications. [Link]
-
ResearchGate. FTIR spectra of urea derivative. [Link]
- Schmidt, M. U., et al. (2017). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing.
-
Reagecon. Standards for Elemental Impurities in Pharmaceuticals. [Link]
-
ACS Publications. (2024). A Method to Measure Total Gaseous Fluorine. [Link]
-
Quora. (2018). How to determine the structure of organic molecules. [Link]
-
ProQuest. (1991). Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. [Link]
-
ResearchGate. FT-IR spectra of urea formaldehyde (UF) and UF mixed with ammonium and aluminium based hardener. [Link]
-
PubChem. N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea. [Link]
- Choi, H. Y., et al. (2010). N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2320.
-
Bibliothèque et Archives Canada. Organofluorine Compounds in the Environment - Analysis, Sources and. [Link]
-
LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [Link]
-
Chemistry Stack Exchange. (2016). How to determine the structure of organic molecules without spectroscopy. [Link]
-
MDPI. (2023). Application of ATR-FTIR Incorporated with Multivariate Data Analysis for Discrimination and Quantification of Urea as an Adulterant in UHT Milk. [Link]
-
MaTestLab. (2025). ASTM E1621 Standard Guide for Elemental Analysis by Wavelength Dispersive X-Ray Fluorescence Spectrometry. [Link]
-
Scribd. ASTM Pharmaceutical Standards. [Link]
-
YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]
-
PMC. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. [Link]
-
ANSI Webstore. Pharmaceutical Standards. [Link]
-
Patsnap. (2025). Differences in NMR vs Mass Spectrometry for Identification. [Link]
-
PubChem. Urea, N-(diphenylmethyl)-N'-(4-fluorophenyl)-. [Link]
-
RSC Publishing. (1985). Crystal Structure of 1-(3,5-Dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, an Inhibitor of Chitin Synthesis. [Link]
-
BindingDB. BDBM51343 1-(3,4-difluorophenyl)-3-(2-methoxyphenyl)urea. [Link]
-
IntechOpen. (2018). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... [Link]
-
UreaKnowHow. Urea. In: Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
-
Informatics Journals. (2019). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. [Link]
-
Wikipedia. Urea. [Link]
- Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 24(12), 5647-5649.
-
Cheméo. Chemical Properties of Urea (CAS 57-13-6). [Link]
Sources
- 1. Elemental analysis - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Elemental analysis: operation & applications - Elementar [elementar.com]
- 4. Elemental Analysis (CHNS, ONH) - Precise material analysis [ifam.fraunhofer.de]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. azom.com [azom.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What Is an Elemental Analyzer & How Does It Work? [excedr.com]
- 9. quora.com [quora.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 12. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. informaticsjournals.co.in [informaticsjournals.co.in]
Safety Operating Guide
Proper Disposal Procedures: (3,4-Difluorophenyl)urea
The following guide details the technical disposal protocols for (3,4-Difluorophenyl)urea , structured for researchers and laboratory safety officers.
CAS: 2366-33-8 (General analogue reference) / Note: Verify specific isomer CAS on vendor SDS Chemical Class: Fluorinated Phenylurea[1]
Executive Summary
(3,4-Difluorophenyl)urea is a halogenated organic compound.[1] Unlike simple urea, the presence of fluorine atoms on the phenyl ring dictates that this material must be segregated into the "Halogenated Organic Waste" stream. [1]
Critical Prohibition: Do NOT dispose of this compound down the drain or in general "Non-Halogenated" solvent waste.[2] Combustion of this material without proper flue gas scrubbing releases Hydrogen Fluoride (HF), a highly corrosive and toxic gas.[1]
Chemical Profile & Hazard Assessment
Before disposal, the waste generator must understand the specific risks associated with the compound's degradation products.[1]
| Property | Specification | Operational Implication |
| Molecular Formula | C₇H₆F₂N₂O | Contains Nitrogen and Fluorine.[3][4][5] |
| Combustion Byproducts | CO, CO₂, NOx, HF | Must be incinerated in a facility equipped with alkaline scrubbers to neutralize HF.[1] |
| GHS Classification | Irritant (Skin/Eye/Resp) | Standard PPE (Nitrile gloves, safety glasses) is sufficient for handling solid waste.[1] |
| Aquatic Toxicity | Potential Acute/Chronic | Zero-discharge policy. Prevent entry into drains or surface water.[2] |
| Reactivity | Stable | Incompatible with strong oxidizing agents.[2] |
Pre-Disposal Protocol: Segregation & Accumulation[6]
A. Waste Stream Segregation
The most common compliance failure in laboratories is misclassifying fluorinated compounds as "General Organic Waste."[2]
-
Correct Stream: Halogenated Organic Waste .[2]
-
Reasoning: Waste management contractors blend "Non-Halogenated" waste for fuel blending (energy recovery) in standard kilns.[2] If fluorinated compounds enter this stream, they damage the kiln liners and release HF.[1][2] They must go to dedicated hazardous waste incinerators.[2]
B. Container Selection
-
Solid Waste: Collect in a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Why HDPE? While the urea itself is stable, trace hydrolysis can generate minute amounts of HF over long storage periods; HDPE is resistant to fluoride attack, whereas glass can be etched.[1]
-
-
Liquid Waste (Solutions): Collect in HDPE carboys labeled "Halogenated Solvents."[2]
C. Labeling Requirements
Every container must carry a hazardous waste label with the following specific notations:
-
Full Chemical Name: (3,4-Difluorophenyl)urea.[2]
-
Hazard Checkbox: "Toxic" and "Irritant."[2]
-
Constituent Tag: Clearly mark "Contains Fluorine" or "Halogenated" to alert downstream technicians.[2]
Disposal Methodologies
Primary Method: High-Temperature Incineration
The only definitive disposal method for (3,4-Difluorophenyl)urea is thermal destruction at a permitted hazardous waste facility.[1]
-
Process: Injection into a rotary kiln at >1100°C.
-
Mechanism: The Carbon-Fluorine bond is exceptionally strong (approx. 485 kJ/mol).[2] High temperatures are required to mineralize the fluorine.[2][6]
-
Scrubbing: The exhaust gas is passed through a wet scrubber (typically Sodium Hydroxide) to convert the generated HF gas into Sodium Fluoride (NaF) salt, which is then captured in the ash/sludge.[1]
Emergency Spill Cleanup
If the solid material is spilled in the lab:
-
Isolate: Mark the area.[2]
-
PPE: Wear nitrile gloves, lab coat, and N95 dust mask (to prevent inhalation of particulates).[1]
-
Containment: Do not dry sweep (creates dust).[2] Use a wet wipe or a HEPA-filtered vacuum.[2]
-
Disposal: Place all cleanup materials (wipes, gloves) into the Halogenated Solid Waste container.
Decision Workflows
Workflow 1: Waste Stream Segregation Logic
This decision tree ensures the compound reaches the correct incinerator.[2]
Figure 1: Segregation logic dictating the routing of fluorinated urea waste to halogen-compatible destruction facilities.
Workflow 2: Spill Response Protocol
Immediate actions to take in the event of accidental release.
Figure 2: Operational response flow for laboratory spills of solid (3,4-Difluorophenyl)urea.
References
-
PubChem. (2025).[2][3][7] Compound Summary: Urea, N-(diphenylmethyl)-N'-(4-fluorophenyl)- (Analogous Structure Data).[1] National Library of Medicine.[2] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[2][6] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.[2][Link]
-
University of Wisconsin–Madison. (2025).[2] Chapter 7: Chemical Disposal Procedures - Halogenated Solvents. Safety Department.[2][8] [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. deq.mt.gov [deq.mt.gov]
- 3. Urea, N-(diphenylmethyl)-N'-(4-fluorophenyl)- | C20H17FN2O | CID 788241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. airgas.com [airgas.com]
- 5. pca.state.mn.us [pca.state.mn.us]
- 6. epa.gov [epa.gov]
- 7. Urea, (3,4-dichlorophenyl)- | C7H6Cl2N2O | CID 16854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling (3,4-Difluorophenyl)urea
Standard Operating Procedure: Safe Handling, PPE, and Disposal of (3,4-Difluorophenyl)urea
Executive Summary & Toxicological Profile
(3,4-Difluorophenyl)urea (CAS: 263554-12-7)[1] is a specialized fluorinated aromatic intermediate frequently utilized in pharmaceutical drug discovery and agricultural chemistry. To handle this compound safely, researchers must understand the mechanistic causality behind its hazard profile, which is driven by two distinct structural features:
-
The Aryl Urea Scaffold: Aryl ureas are well-documented for their potent biological activities. Many derivatives act as kinase inhibitors or protonophoric mitochondrial uncouplers[2]. By disrupting adenosine triphosphate (ATP) synthesis and inducing mitochondrial membrane depolarization, unintended systemic exposure to aryl ureas can lead to severe cellular toxicity[2][3].
-
The Difluorophenyl Moiety: The addition of fluorine atoms to the aromatic ring significantly increases the molecule's lipophilicity (logP) and metabolic stability[3]. This high lipophilicity enhances the compound's ability to permeate the stratum corneum (skin barrier) and cellular membranes, making dermal exposure a critical risk vector. Furthermore, conventional nitrile gloves may be inadequate for prolonged exposure to fluorinated compounds, especially when handled in solution[4].
Mandatory Personal Protective Equipment (PPE) Matrix
To mitigate the specific risks associated with fluorinated aryl ureas, the following PPE configuration is mandatory.
| PPE Category | Minimum Requirement | Scientific Causality & Operational Rationale |
| Hand Protection | Double-gloving: Inner Nitrile (≥5 mil), Outer Neoprene or Viton | Fluorinated aromatics exhibit high lipophilicity. Nitrile alone may degrade or allow rapid breakthrough when the urea is dissolved in permeating carrier solvents (e.g., DMSO, DMF)[4]. |
| Eye Protection | Tight-fitting chemical safety goggles | Prevents ocular exposure to aerosolized micro-particles during dry powder transfer. |
| Body Protection | Flame-retardant lab coat (100% cotton) + Impermeable apron | Mitigates systemic dermal absorption. Synthetic blends (e.g., polyester) can melt into the skin if a secondary solvent fire occurs. |
| Respiratory | N95/P100 particulate respirator (if handled outside a closed system) | Fine powders of aryl ureas are highly prone to electrostatic aerosolization. Inhalation bypasses first-pass metabolism, leading to rapid systemic mitochondrial uncoupling[3]. |
Operational Workflow: Step-by-Step Handling Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step without verifying the success of the current step.
Phase 1: Environmental & Engineering Controls
-
Airflow Verification: Ensure the fume hood face velocity is actively measuring between 80–120 feet per minute (fpm).
-
Validation: Check the digital monitor or use a delicate task wipe taped to the sash to visually confirm negative pressure before opening the chemical container.
-
-
Static Mitigation: (3,4-Difluorophenyl)urea is a fine powder that readily accumulates static charge. Use an anti-static zero-stat gun on the weighing spatulas and weigh boats prior to transfer.
-
Causality: Eliminating static prevents the powder from aerosolizing or clinging to the outside of the vessel, which is a primary vector for cross-contamination and inhalation.
-
Phase 2: Weighing and Solubilization
-
Vessel Preparation: Place a pre-tared, anti-static weigh boat inside the analytical balance enclosure (located strictly within the fume hood).
-
Transfer: Using a grounded stainless-steel spatula, transfer the required mass of (3,4-Difluorophenyl)urea. Close the balance doors immediately to prevent draft-induced dispersion.
-
In-Situ Solubilization: Rather than transporting the dry powder across the lab, dissolve the compound in your target solvent (e.g., DMSO or DMF) directly within the fume hood.
-
Causality: Handling the compound in a liquid state eliminates inhalation risks associated with aerosolized dust, though it increases dermal permeation risks (necessitating the double-gloving outlined above).
-
-
Secondary Containment: Cap the vial tightly and place it inside a secondary shatter-proof container before removing it from the hood.
Emergency Protocols & Spill Management
-
Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.
-
Causality: Due to the lipophilicity of the difluorophenyl group, rapid removal is critical before the compound partitions into the lipid-rich stratum corneum. Do not use solvents (like ethanol or acetone) to wash the skin, as this will accelerate dermal absorption.
-
-
Powder Spill: Do not dry-sweep. Dry sweeping generates hazardous aerosols. Gently cover the spill with damp absorbent paper (using water or a mild surfactant) to suppress dust. Carefully scoop the material using non-sparking tools into a designated halogenated waste container.
Disposal Plan
All waste containing (3,4-Difluorophenyl)urea must be strictly segregated.
-
Waste Segregation: Route all liquid and solid waste into dedicated "Halogenated Organic Waste" containers. Do not mix with non-halogenated streams.
-
Incineration Protocol: Fluorinated compounds require specialized high-temperature incineration equipped with acid gas scrubbers.
-
Causality: The C-F bond is highly stable. Standard incineration temperatures fail to completely destroy the molecule and generate highly toxic, corrosive hydrogen fluoride (HF) gas, which must be chemically neutralized by the facility's scrubbers[4].
-
Workflow Visualization
Risk vectors and mitigation pathways for handling (3,4-Difluorophenyl)urea.
References[1] ChemScene. "263554-12-7 | 1-(3,4-Difluorophenyl)urea." URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRXHf2lL-PfL_XQTjmD0wTyPBQ_AmLTO8cEwgC4QcbEIdTVASncV5MUEHNp4I1e-XpDzGxclMroEwJWNW9cX11mshhzaTfIxPnHL5b4Uh9I6wvaA3EX-y0HvPPBz6nPVbn7HGBk5t1bbLoUZydaBYrjstMzvV7OOgU9uY=[2] ACS Pharmacology & Translational Science. "Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines." URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPOWKYr6dHWqWpmB5-zb4P9DdSJVO1ICCpAxo8fSQ97Gq6rrXWAigcMrLcnjM2MUnMHkzdUx7NF-WStc2s4n1YMx7xi_5QtvZfgKX4xUyXwm3Q9wV0AENqQnJOShP9T1eoqcF2noJUWfqwBg==[4] Patsnap Eureka. "Benzene Ring vs Fluorobenzene: Examination of Reactivity." URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYHqZ_F4s1silNF63ZZeSZ2gZxS6rBInEFa9PRa9-rRUWgwMQHscLeOKRynk9JqtNwYTLNOndOeuKR7E_SUxkOJJsLvHwoV7Iyrh5wG-UO9n1ExuRlMFuJ610LbGBmBjMln53VCZqqvAGokjZI2fDiyXI1Q8uIPcs8CZAK32r893j7GbIhleJiGXCz9PvRFgB2mtE=[3] ResearchGate. "Aryl urea substituted fatty acids: a new class of protonophoric mitochondrial uncoupler that utilises a synthetic anion transporter." URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmDdWiJ5-BfIHz7b3ER3S1ZDhnLNde-nr12SYhnaCs8QBYirUly8Hz11WJP0l5YrT9GT51B-rVTjl9HfI9wpiKQXm_5bWxztpZhf2pymgLUKO_3xS11ckv2PGy3qSZxhwJPU9CD1VaCUcoGnTkj4EucifAmivrcU5qT8exHyhfGZzbnQ4flxYw_xxCJc0UKunUJw63xdw-1I3fDRgN3UujeiwMNag-CzPvHhR70qJbM1qJFRb2opoGxW_hEc0KbzuiIV27rVjaycADl4annGXH0RnlTesAZida326gJZj5h_ebwi_owcL2Ix64IuSEX2s=
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
